Sinapyl alcohol-d3

Catalog No.
S12839350
CAS No.
M.F
C11H14O4
M. Wt
213.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sinapyl alcohol-d3

Product Name

Sinapyl alcohol-d3

IUPAC Name

4-[(E)-3-hydroxyprop-1-enyl]-2-methoxy-6-(trideuteriomethoxy)phenol

Molecular Formula

C11H14O4

Molecular Weight

213.24 g/mol

InChI

InChI=1S/C11H14O4/c1-14-9-6-8(4-3-5-12)7-10(15-2)11(9)13/h3-4,6-7,12-13H,5H2,1-2H3/b4-3+/i1D3

InChI Key

LZFOPEXOUVTGJS-VGIDZVCYSA-N

SMILES

Array

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CCO

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C(=CC(=C1)/C=C/CO)OC)O

sinapyl alcohol anti-inflammatory mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action of Syringin

Recent studies demonstrate that syringin exerts significant anti-inflammatory and wound-healing effects through a multi-targeted mechanism, primarily via the TGF-β/Smad signaling pathway. The key cellular and molecular events are summarized below.

Mechanism Aspect Key Findings Experimental Model Citation
Cytokine Modulation ↑ TGF-β secretion (up to 54%); ↓ IL-6 release (up to 41.7%) Human dermal fibroblasts (NHDF) & keratinocytes (HaCaT) [1]
Signaling Pathway Activation Significant ↑ phosphorylation of Smad2 & Smad3 Human dermal fibroblasts (NHDF) [1]
Gene Expression Strong ↑ in ACTA2 (α-SMA) & COL1A1 (Collagen I) Human dermal fibroblasts (NHDF) [1]
Cell Migration & Invasion Significant ↑ in cell migration & scratch wound closure NHDF & HaCaT cells (scratch & Boyden chamber assays) [1]
Proliferation & Cytotoxicity No effect on cell proliferation; no cytotoxic effects NHDF & HaCaT cells (MTT, BrdU, NRU assays) [1]

The coordinated sequence of these events can be visualized in the following signaling pathway:

G Syringin Syringin TGFβ_Release TGF-β Release Syringin->TGFβ_Release Induces IL6_Inhibition IL-6 Secretion Inhibition Syringin->IL6_Inhibition Directly Causes Smad23_P Smad2/3 Phosphorylation TGFβ_Release->Smad23_P Activates Gene_Exp ACTA2 & COL1A1 Gene Expression Smad23_P->Gene_Exp Drives Migration Cell Migration & Invasion Gene_Exp->Migration Promotes Wound_Healing Enhanced Wound Healing Migration->Wound_Healing IL6_Inhibition->Wound_Healing

Syringin's anti-inflammatory and pro-healing pathway via TGF-β/Smad signaling.

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here are the key methodologies from the primary study.

Cell-Based Assays for Migration and Invasion
  • Scratch Assay (Cell Migration): Plate human dermal fibroblasts (NHDF) or keratinocytes (HaCaT) until confluent. Create a scratch wound with a pipette tip. Treat cells with syringin (12.5–100 µM) for 24 hours. Capture images at 0h and 24h to measure gap closure. TGF-β (10 ng/mL) is used as a positive control [1].
  • Boyden Chamber Assay (Cell Invasion): Use modified Boyden chambers with a porous membrane. Seed fibroblasts in the upper chamber with syringin (12.5–100 µM) in the lower chamber as a chemoattractant. After incubation, cells migrating through the membrane are fixed, stained, and counted [1].
Molecular Biology Techniques
  • Cytokine Quantification (ELISA): Culture NHDF and HaCaT cells with syringin. To assess IL-6 inhibition, pre-treat cells with syringin before stimulating with LPS (for NHDF) or TNF-α/IFN-γ (for HaCaT). Collect cell culture supernatants. Use commercial ELISA kits to quantify the concentrations of TGF-β and IL-6 [1].
  • Protein Analysis (Western Blotting): Lyse cells treated with syringin (e.g., 100 µM). Separate proteins via SDS-PAGE, transfer to a membrane, and probe with antibodies against total Smad2/3 and phosphorylated Smad2/3 (pSmad2, pSmad3). Detect bands using a chemiluminescence system and quantify band intensity [1].
  • Gene Expression (qPCR): Extract total RNA from treated cells, synthesize cDNA, and perform quantitative PCR using primers for genes of interest (ACTA2, COL1A1, TIMP3). Normalize data to a housekeeping gene (e.g., GAPDH) and analyze using the 2^–ΔΔCt method [1].

Related Compounds and Research Context

Sinapyl alcohol is a fundamental building block for more complex plant compounds. Its anti-inflammatory potential can also be inferred from the activity of its derivatives.

  • Syringaresinol: A lignan formed from two sinapyl alcohol units linked by a β-β bond, reported to possess anti-inflammatory, antioxidant, and neuroprotective activities [2]. This suggests the sinapyl alcohol structure is a pharmacologically active scaffold.
  • Eugenol: A phenylpropanoid from clove and cinnamon, shares a similar biosynthetic pathway with monolignols. Its established anti-inflammatory mechanism involves inhibition of NF-κB and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, PGE2) [3], offering a parallel for how simple phenylpropanoids can modulate inflammation.

Conclusions and Research Perspectives

For future research, the following directions are suggested:

  • Validate Mechanisms In Vivo: Confirm the efficacy and mechanism of syringin in animal models of inflammation and impaired wound healing.
  • Explore Direct Effects: Investigate the pure sinapyl alcohol molecule using the same robust experimental protocols outlined above.
  • Structure-Activity Relationship (SAR): Synthesize and test different analogs of sinapyl alcohol to identify the key structural features responsible for its anti-inflammatory activity.

References

sinapyl alcohol deuterated tracer applications

Author: Smolecule Technical Support Team. Date: February 2026

Deuterated Monolignols in Lignin Research

Deuterium-labeled monolignols are used to make specific parts of the lignin polymer "invisible" in NMR analysis. This "silencing" of signals allows researchers to track the incorporation of new monomers into the lignin polymer and study its complex structure and biosynthesis without interference [1].

The table below summarizes key deuterated compounds and their research applications.

Deuterated Compound Deuteration Positions Key Applications in Research References
Sinapyl alcohol-d3 Gamma (γ)-position (side chain -CH2OH) Used as a tracer and internal standard for quantitative analysis by NMR, GC-MS, or LC-MS [2]. [2]
Coniferyl alcohol-d7 Methoxy group, α-, β-, and γ-positions of the side chain "Silent" monolignol for NMR studies of Dehydrogenative Polymer (DHP); suppresses aliphatic signals in the lignin polymer to elucidate structure [1]. [1]
Ferulic acid-d5 Methoxy group, α- and β-positions of the side chain Synthetic precursor to Coniferyl alcohol-d7; used to study the efficiency of deuterium incorporation and retention during synthesis and polymerization [1]. [1]

Synthesis and Analytical Protocols

The synthesis of highly deuterated monolignols like coniferyl alcohol-d7 involves carefully designed chemical routes to achieve high deuteration efficiency and prevent loss or exchange of deuterium atoms.

Synthesis of Coniferyl alcohol-d7

A robust protocol involves two main stages [1]:

  • Synthesis of Deuterated Ferulic Acid-d5

    • Deuterated Vanillin Precursor: Synthesis begins with vanillin where the methoxy and formyl groups are deuterated (vanillin-d4). The formyl group's deuteration efficiency can be improved to >99% through repeated treatments [1].
    • Modified Knoevenagel–Doebner Reaction: Vanillin-d4 is condensed with malonic acid-d4 (deuterated by repeated treatment in D2O) using deuterated ammonium sulfate ((ND4)2SO4) as a catalyst. This avoids the use of aniline or piperidine, whose exchangeable hydrogens would compromise deuteration. This process yields ferulic acid-d5 with high deuteration efficiency (α: >99%D, β: 92%D) [1].
  • Reduction to Coniferyl Alcohol-d7

    • Ferulic acid-d5 is first activated with oxalyl chloride ((COCl)2).
    • The intermediate is then reduced using sodium borodeuteride (NaBD4) and cerium(III) chloride (CeCl3) in a Luche reduction to produce coniferyl alcohol-d7 with high deuteration at the γ-position (98%D) [1].

The following diagram illustrates the workflow for synthesizing coniferyl alcohol-d7.

G Start Start: Protocatechualdehyde A Deuterated Vanillin-d4 (Formyl & Methoxy groups >99% D) Start->A C Modified Knoevenagel-Doebner Reaction Catalyst: (ND4)2SO4 A->C B Malonic Acid-d4 (97.7% D after treatment) B->C D Ferulic Acid-d5 (α: >99% D, β: 92% D) C->D E 1. Activation with (COCl)2 D->E F 2. Luche Reduction (NaBD4, CeCl3) E->F G End: Coniferyl Alcohol-d7 (γ: 98% D) F->G

Analytical Verification and NMR Workflow

After synthesis, the deuterated compounds and the resulting lignin polymers must be rigorously analyzed.

  • Verification of Deuteration: Deuteration efficiency is typically determined using ¹H NMR by observing the residual proton signals at the targeted positions. Mass Spectrometry (MS) is used to confirm the molecular weight of the deuterated product [1].
  • Analysis of Deuterated Lignin (DHP): To study lignin biosynthesis, a Dehydrogenative Polymer (DHP) is synthesized in vitro solely from the deuterated monolignol. The "silencing" effect is then validated by comparing the 2D HSQC NMR spectra of the DHP from the deuterated monolignol with that from a non-deuterated one. Effective deuteration leads to a significant suppression of signals from the labeled positions in the polymer [1].

Research Context and Potential Applications

While current search results focus on plant biology, they highlight properties that inform broader potential.

  • Established Role in Plant Science: Deuterated sinapyl alcohol and coniferyl alcohol are critical tools for clarifying lignin biosynthesis. For example, research indicates that cinnamyl alcohol dehydrogenase (CAD), not a hypothetical sinapyl alcohol dehydrogenase (SAD), is the primary enzyme responsible for the final reduction step in syringyl lignin biosynthesis in angiosperms [3].
  • Bioactive Properties of Monolignols: Studies on non-deuterated monolignols reveal bioactive properties. Sinapyl alcohol is identified as an orally active anti-inflammatory and antinociceptive agent that reduces the expression of inducible NO synthase and COX-2 [2]. Coniferyl alcohol has been shown to promote lipogenesis in human sebocytes, suggesting potential for dermatological applications [4]. Deuterated forms would be used to study the metabolism and pharmacokinetics of such bioactive compounds.

Key Considerations for Researchers

  • Primary Application is for NMR Tracers: The most developed use of deuterated sinapyl/coniferyl alcohol is as a tracer in lignin polymer formation, not in drug development [2] [1].
  • Synthesis Requires Expertise: The multi-step synthesis to achieve high deuteration efficiency is non-trivial and requires specialized chemical expertise, though some deuterated compounds are available commercially for research use [2] [1].
  • Focus on Precursor Metabolism: Many tracer studies investigate the incorporation of labeled acidic precursors (like ferulic or sinapic acid) into lignin, which involves the plant's own enzymatic reduction pathways [5]. Using the deuterated alcohol directly bypasses these reduction steps.

References

Comprehensive Technical Guide: Stable Heavy Isotopes in Drug Development Tracers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Stable Isotope Tracers in Pharmaceutical Research

Stable isotope tracing has emerged as an indispensable technology in modern drug development, enabling researchers to quantitatively track biochemical kinetics and metabolic pathways in biological systems. Unlike radioactive isotopes, stable isotopes such as carbon-13 (¹³C), deuterium (²H), and nitrogen-15 (¹⁵N) pose no radiation risk while providing precise metabolic flux information through detection by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy [1] [2]. This technology has become particularly valuable for understanding the complex metabolic reprogramming that occurs in disease states and in response to therapeutic interventions.

The fundamental principle underlying stable isotope tracing lies in the incorporation of isotopically labeled atoms into molecules, which can be distinguished from their natural counterparts based on mass differences [3]. When these labeled compounds are introduced into biological systems, they participate in metabolic reactions, and the distribution of labels in downstream metabolites provides quantitative information about pathway activities and reaction rates [4]. This approach has revolutionized our ability to study drug mechanisms of action, assess target engagement, and optimize therapeutic candidates throughout the drug development pipeline [1].

Fundamental Principles and Isotope Selection

Core Principles of Isotope Tracing

Stable isotope tracing operates on several key principles that make it particularly valuable for drug development studies:

  • Metabolic Flux Analysis: The movement of isotopically labeled atoms through metabolic networks provides direct information about biochemical reaction rates, which often cannot be deduced from metabolite concentrations alone [4]. As one review aptly notes, "metabolite concentrations and fluxes do not reliably align" – similar to how high car density on a road doesn't necessarily indicate high traffic flow [4].

  • Kinetic Resolution: By tracking the incorporation of labels over time, researchers can distinguish between newly synthesized molecules and pre-existing pools, enabling the measurement of synthesis and degradation rates [1]. This is particularly valuable for studying compounds with slow turnover rates where bulk concentration measurements may not detect acute changes.

  • Pathway Identification: Specific labeling patterns in metabolites can reveal the activity of alternative metabolic routes and pathway preferences in different physiological or disease states [3]. For example, the appearance of M+5 citrate from [U-¹³C]glutamine indicates reductive carboxylation flux, a pathway often upregulated in hypoxia [5].

Stable Isotope Selection Criteria

Table 1: Commonly Used Stable Isotopes in Drug Development Tracers

Isotope Natural Abundance Key Applications Detection Methods Advantages/Limitations
Carbon-13 (¹³C) 1.1% Metabolic pathway tracing, NMR spectroscopy, breath tests MS, NMR Minimal kinetic isotope effects; ideal for core metabolism studies
Deuterium (²H) 0.015% Pharmacokinetic studies, metabolic stability enhancement MS Significant kinetic isotope effect; requires careful position selection
Nitrogen-15 (¹⁵N) 0.4% Protein/amino acid metabolism, antimicrobial studies MS, NMR Lower natural abundance enhances sensitivity
Oxygen-18 (¹⁸O) 0.2% Water metabolism, energy studies, environmental tracing MS, NMR Useful for studying oxidative processes

Selection of appropriate isotopes depends on multiple factors including the metabolic pathways of interest, analytical capabilities, and potential kinetic isotope effects. Deuterium, while cost-effective and widely used, exhibits a significant kinetic isotope effect due to its two-fold mass difference from hydrogen, which can alter reaction rates [6]. Carbon-13 produces minimal kinetic isotope effects, making it ideal for tracing central carbon metabolism without substantially perturbing native biochemical reactions [4].

Key Applications in Drug Development

Target Engagement and Mechanism of Action Studies

Stable isotope tracing provides critical insights into drug-target interactions and biochemical mechanisms:

  • Acute Pharmacodynamic Responses: Unlike traditional endpoint measurements that may require multiple half-lives to show detectable changes, isotope tracing can reveal target engagement within hours of compound administration. In the DGAT2 inhibitor program, researchers observed potent inhibition of newly synthesized triglycerides using [U-¹³C₁₈]oleate tracer within 3-6 hours, while total triglyceride levels remained unchanged [1].

  • Pathway Modulation Analysis: Tracers can distinguish between direct drug effects and compensatory metabolic adaptations. For example, tracing with [1,2-¹³C]glucose enables simultaneous quantification of glycolytic and pentose phosphate pathway fluxes, revealing how therapeutics alter carbon partitioning between these interconnected pathways [4].

  • Tissue-Specific Metabolism: Using position-specific labels, researchers can elucidate pathway activities in different tissues and cellular compartments. Studies with [U-¹³C]glutamine have revealed distinctive TCA cycle usage in neurons versus astrocytes, informing drug development for neurological disorders [7].

ADME Studies and Clinical Pharmacology

Stable isotopes play crucial roles in understanding drug absorption, distribution, metabolism, and excretion:

  • Microtracer Approaches: Subtherapeutic doses of ¹⁴C-labeled drugs can be administered with ¹³C-labeled versions to simultaneously assess mass balance and pharmacokinetics, eliminating the need for separate radioisotope studies [6].

  • Drug-Drug Interactions: Stable isotope-labeled probe drugs (e.g., ¹³C-dextromethorphan for CYP2D6 activity) enable assessment of enzyme-mediated interactions without concern for residual effects [6].

  • Non-Invasive Diagnostics: Breath tests using ¹³C-labeled substrates (e.g., ¹³C-urea for Helicobacter pylori detection) provide simple outpatient assessments of metabolic function or pathogen presence [1] [2].

Metabolic Reprogramming in Disease States

Stable isotope tracing has revealed fundamental metabolic alterations in pathological conditions:

  • Oncological Metabolism: Global isotope tracing metabolomics in cancer models has identified nutrient preferences and pathway dependencies in different tumor types, revealing potential therapeutic vulnerabilities [8].

  • Neurodegenerative Disorders: ¹³C-glucose and ¹³C-glutamine tracing in models of Alzheimer's and Parkinson's disease has demonstrated disrupted neuron-glia metabolic coupling, informing new treatment strategies [7].

  • Aging Research: System-wide isotope tracing in aging Drosophila models revealed a "loss of metabolic coordination" and specific rewiring of glucose metabolism toward serine and purine biosynthesis [8].

Experimental Design and Methodologies

Tracer Selection and Experimental Setup

Table 2: Commonly Used Tracers and Their Applications in Drug Development

Tracer Compound Isotope Labeling Primary Applications Key Readouts Interpretation
[U-¹³C]Glucose Uniform ¹³C Glycolysis, PPP, TCA cycle, gluconeogenesis Lactate M+3, Alanine M+3, TCA intermediates Glycolytic flux, mitochondrial oxidation
[1,2-¹³C]Glucose Position-specific ¹³C Pentose phosphate pathway, glycolysis Lactate M+1, M+2 PPP overflow ≈ LacM+1/LacM+2
[U-¹³C]Glutamine Uniform ¹³C TCA cycle anaplerosis, reductive metabolism Citrate M+5, Malate M+3 Reductive carboxylation activity
[U-¹³C]Oleate Uniform ¹³C Lipid synthesis, β-oxidation TAG M+54, Acyl-carnitines Lipid synthesis/secretion rates
¹³C-Urea Position-specific ¹³C Bacterial metabolism, organ function ¹³CO₂ in breath Helicobacter pylori infection

Proper experimental design is crucial for generating meaningful tracer data:

  • Tracer Administration: Consider continuous infusion versus bolus delivery based on the pathway kinetics under investigation. For steady-state flux measurements, continuous infusion until isotopic steady state is preferred, while kinetic studies require time-course sampling after bolus administration [3].

  • Experimental Controls: Include proper controls accounting for natural isotope abundance, which is particularly important for elements with higher natural heavy isotope prevalence (e.g., ¹³C at 1.1%) [5]. Natural isotope correction algorithms are essential for accurate interpretation [5].

  • Sample Processing: Implement rapid sampling and metabolite quenching to preserve in vivo labeling patterns. For cell culture studies, rapid medium removal and cold methanol extraction are commonly used, while tissue sampling often employs freeze-clamping methods [4].

Analytical Workflow for Isotope Tracing Studies

The following diagram illustrates a comprehensive workflow for stable isotope tracing experiments:

G cluster_1 Experimental Phase cluster_3 Computational Phase Experimental Design Experimental Design Tracer Selection Tracer Selection Experimental Design->Tracer Selection Biological System Biological System Tracer Selection->Biological System Sample Collection Sample Collection Biological System->Sample Collection Metabolite Extraction Metabolite Extraction Sample Collection->Metabolite Extraction MS/NMR Analysis MS/NMR Analysis Metabolite Extraction->MS/NMR Analysis Data Processing Data Processing MS/NMR Analysis->Data Processing Isotopologue Distribution Isotopologue Distribution Data Processing->Isotopologue Distribution Natural Abundance Correction Natural Abundance Correction Isotopologue Distribution->Natural Abundance Correction Flux Analysis Flux Analysis Natural Abundance Correction->Flux Analysis Biological Interpretation Biological Interpretation Flux Analysis->Biological Interpretation

Figure 1: Comprehensive workflow for stable isotope tracing studies in drug development, spanning experimental, analytical, and computational phases.

Advanced Tracing Technologies and Computational Tools

Recent technological advances have significantly expanded the capabilities of isotope tracing:

  • Global Tracer Metabolomics: New computational platforms like MetTracer enable untargeted extraction of isotopologue patterns across hundreds of metabolites simultaneously, dramatically increasing coverage compared to traditional targeted approaches [8]. This technology has achieved detection of over 830 ¹³C-labeled metabolites covering 66 metabolic pathways in a single experiment.

  • Pathway Visualization Tools: Software such as Escher-Trace allows researchers to visualize isotopologue distributions directly on metabolic maps, facilitating biological interpretation [5]. This platform integrates with BiGG Models database and supports natural abundance correction for ¹³C, ¹⁵N, and ²H tracers.

  • Multi-Isotope Tracing: Simultaneous administration of multiple tracers (e.g., [U-¹³C]glucose, [U-¹³C]glutamine, and [U-¹³C]acetate) with distinct labeling patterns enables comprehensive mapping of metabolic networks and nutrient contributions [8].

Metabolic Pathway Analysis Using Isotope Tracers

Central metabolic pathways can be effectively probed using specific tracer designs:

G Extracellular\nTracers Extracellular Tracers Glucose\n[U-¹³C]Glucose\n[1,2-¹³C]Glucose Glucose [U-¹³C]Glucose [1,2-¹³C]Glucose Extracellular\nTracers->Glucose\n[U-¹³C]Glucose\n[1,2-¹³C]Glucose Glutamine\n[U-¹³C]Glutamine Glutamine [U-¹³C]Glutamine Extracellular\nTracers->Glutamine\n[U-¹³C]Glutamine Fatty Acids\n[U-¹³C]Oleate Fatty Acids [U-¹³C]Oleate Extracellular\nTracers->Fatty Acids\n[U-¹³C]Oleate Glycolysis Glycolysis Glucose\n[U-¹³C]Glucose\n[1,2-¹³C]Glucose->Glycolysis PPP PPP Glucose\n[U-¹³C]Glucose\n[1,2-¹³C]Glucose->PPP TCA Cycle TCA Cycle Glutamine\n[U-¹³C]Glutamine->TCA Cycle α-KG Lipid Synthesis Lipid Synthesis Fatty Acids\n[U-¹³C]Oleate->Lipid Synthesis Glycolysis->TCA Cycle Pyruvate Glycolysis->Lipid Synthesis Acetyl-CoA Lactate M+3 Lactate M+3 Glycolysis->Lactate M+3 Ribose M+1/M+2 Ribose M+1/M+2 PPP->Ribose M+1/M+2 TCA Cycle->Lipid Synthesis Citrate Citrate M+5/M+4 Citrate M+5/M+4 TCA Cycle->Citrate M+5/M+4 TAG M+54 TAG M+54 Lipid Synthesis->TAG M+54

Figure 2: Metabolic pathways interrogated by specific stable isotope tracers and their characteristic mass isotopomer readouts.

Regulatory Considerations and Market Outlook

The stable isotope labelled compounds market is projected to grow from approximately USD 400 million in 2023 to USD 700 million by 2032, representing a compound annual growth rate of 6.5% [9]. This growth is driven by:

  • Pharmaceutical R&D Expansion: Increasing deployment of stable isotopes in drug discovery and development processes, particularly for metabolic diseases and oncology [9].

  • Clinical Diagnostics Adoption: Rising use of non-invasive stable isotope breath tests for metabolic phenotyping and disease diagnosis [2] [6].

  • Technological Advancements: Improvements in mass spectrometry sensitivity and computational tools for data analysis [8].

Regulatory considerations for stable isotope-labeled compounds focus primarily on toxicological profiles, particularly for deuterated compounds where significant isotope effects may occur at high enrichment levels [6]. However, historically applied enrichment levels for tracing studies have demonstrated no clinically relevant risks [6].

Conclusion

References

sinapyl alcohol-d3 basic pharmacological properties

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Properties of Sinapyl Alcohol

The table below summarizes the core pharmacological data available for the parent compound, sinapyl alcohol, which provides the best available insight into the potential profile of its deuterated form.

Property Description and Experimental Data
Bioactivity Anti-inflammatory and antinociceptive (pain-relieving) agent [1].
Molecular Targets Reduces expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages [1] [2].
Key In Vitro Findings More potently inhibits LPS-induced NO, PGE2, and TNF-α production in macrophages than syringin. Reduces iNOS and COX-2 expression in a concentration-dependent manner [2].
Key In Vivo Findings In mice/rats: inhibits acetic acid-induced vascular permeability (20, 30 mg/kg/day, p.o.); reduces carrageenan-induced acute paw edema (20, 30 mg/kg/day, p.o.) [2].
Primary Research Use Sinapyl alcohol-d3 is used as a deuterated tracer or internal standard for quantitative analysis via NMR, GC-MS, or LC-MS [1].

Detailed Experimental Protocols

Based on the retrieved studies, here are the methodologies used to establish the pharmacological profile of sinapyl alcohol.

In Vitro Anti-inflammatory Assay
  • Objective: To evaluate the inhibitory effect on inflammatory mediators in macrophage cells.
  • Cell Stimulation: Macrophages are stimulated with Lipopolysaccharide (LPS) to induce an inflammatory response [2].
  • Treatment: Cells are co-treated with sinapyl alcohol at various concentrations.
  • Measurement:
    • NO Production: The accumulation of nitrite, a stable metabolite of NO, in the culture supernatant is measured (e.g., using Griess reagent) [2].
    • PGE2 and TNF-α Production: The levels of Prostaglandin E2 (PGE2) and Tumor Necrosis Factor-alpha (TNF-α) in the supernatant are quantified using specific immunoassays like ELISA [2].
    • Protein Expression: The expression levels of iNOS and COX-2 proteins are analyzed by western blotting [2].
In Vivo Anti-inflammatory and Antinociceptive Models
  • a) Acetic Acid-Induced Vascular Permeability in Mice
    • Objective: To assess the ability to inhibit exudation and plasma leakage, key events in inflammation.
    • Procedure: Mice are administered sinapyl alcohol orally (20-30 mg/kg/day). Acetic acid is subsequently injected intravenously. The extent of vascular permeability is quantified by measuring the extravasation of a dye like Evans blue into the peritoneal cavity [2].
  • b) Carrageenan-Induced Paw Edema in Rats
    • Objective: To evaluate the effect on acute local inflammation.
    • Procedure: Rats are pre-treated with sinapyl alcohol orally (20-30 mg/kg/day). Edema is induced by injecting carrageenan into the subplantar region of a hind paw. The anti-inflammatory effect is determined by measuring the reduction in paw volume or thickness compared to a control group over several hours [2].

Proposed Mechanism of Action

Based on the data, the following diagram illustrates the proposed anti-inflammatory mechanism of action of sinapyl alcohol.

G LPS LPS Stimulus InflammatoryMediators Inflammatory Mediators LPS->InflammatoryMediators Induces SA Sinapyl Alcohol SA->InflammatoryMediators Suppresses DownstreamEffects Reduced: - Vasodilation - Pain - Swelling - Fever InflammatoryMediators->DownstreamEffects Lead to

This diagram outlines the proposed pathway through which sinapyl alcohol exerts its anti-inflammatory and antinociceptive effects.

Information on this compound and Next Steps

The available data for This compound itself is primarily centered on its use as a research tool rather than a therapeutic agent. It is definitively cited as a deuterated labeled compound used as a tracer or an internal standard for quantitative analysis in techniques like NMR, GC-MS, or LC-MS [1]. Deuterated compounds can offer insights into a drug's metabolism and pharmacokinetics.

To further your research, I suggest:

  • Consulting Specialized Databases: Search deeply in scientific databases such as PubMed, Scopus, or Reaxys using the CAS Number 934634-29-4 (for this compound) to find more specialized research articles or patents.
  • Exploring Metabolic Studies: Look for studies that specifically use this deuterated compound to track the metabolic fate of sinapyl alcohol in biological systems.

References

Deuterated Monolignols in Plant Cell Wall Research: A Technical Guide

Author: Smolecule Technical Support Team. Date: February 2026

Core Concepts and Purpose of Deuterated Monolignols

Deuterated monolignols are specialized chemical tools designed to help researchers overcome significant challenges in studying lignin, a complex and irregular plant cell wall polymer. Their application is primarily driven by two key objectives:

  • Tracing Metabolic Incorporation: They act as tracers to monitor the uptake, transport, and polymerization of lignin precursors into the cell wall in feeding experiments, allowing researchers to distinguish newly formed lignin from pre-existing structures ( [1] [2]).
  • Silencing Background Signals in NMR: Deuterium (D) has different nuclear magnetic properties than hydrogen (H). Incorporating deuterated monolignols into lignin polymers allows researchers to selectively "silence" or remove the NMR signals from the incorporated deuterated parts, simplifying the spectrum and making it easier to observe the structure and bonding of other components or specific "seed" compounds ( [3]).

Synthesis and Specific Deuterated Compounds

The synthesis of deuterated monolignols requires carefully designed chemical pathways to achieve high deuteration efficiency at specific molecular positions, which is critical for their effectiveness in silencing NMR signals.

Synthesis of Highly Deuterated Coniferyl Alcohol (Coniferyl Alcohol-d₇)

A comprehensive synthesis of coniferyl alcohol-d₇ demonstrates the sophisticated methods required. The step-by-step process and its efficiency are outlined below [3]:

G Start Start: Protocatechualdehyde Step1 Step 1: Selective Benzylation (Product 1) Start->Step1 Step2 Step 2: CD₃ Group Introduction using CD₃OTs (Product 2) Step1->Step2 Step3 Step 3: Formyl Group Deuteration Geng's Umpolung with D₂O (Product 3) Step2->Step3 Step4 Step 4: Debenzylation using TfOH/TfOD (Vanillin-d₄, Product 4) Step3->Step4 Step5 Step 5: Knoevenagel–Doebner Reaction with Malonic Acid-d₄ (Ferulic Acid-d₅, Product 6) Step4->Step5 Step6 Step 6: Luche Reduction with NaBD₄ and CeCl₃ (Coniferyl Alcohol-d₇, Product 7) Step5->Step6

Synthetic Workflow for Coniferyl Alcohol-d₇

This refined synthesis achieved notably high deuteration efficiencies [3]:

  • Methoxy group: >99% D
  • α-position: >99% D
  • β-position: 92% D
  • γ-position: 98% D
Synthesis of Deuterated Ferulic Acid (Ferulic Acid-d₅)

Deuterated ferulic acid (FA-d₅) serves as a monolignol analog for dehydrogenative polymerization studies. Its key advantage is maintaining solubility during reactions, preventing precipitation and allowing direct observation of structural changes via NMR ( [4]).

Fluorescence-Tagged Monolignol Analogs

While not deuterated, fluorescence-tagged monolignols represent a complementary tracking approach. These analogs are synthesized by γ-linking monolignols to fluorogenic dyes like dimethylaminocoumarin (DMAC) and nitrobenzofuran (NBD) via ethylenediamine spacers ( [1] [2]).

Key Properties of Fluorescence-Tagged Probes [1]:

  • DMAC-tagged probes: Absorption max (~372 nm), Emission max (~461 nm)
  • NBD-tagged probes: Absorption max (~460 nm), Emission max (~525 nm)

Key Analytical Applications and Experimental Protocols

Deuterated monolignols enable advanced analytical techniques for probing lignin biosynthesis and structure. The following applications are central to their utility.

NMR Signal Silencing for Lignin Chain-Growth Studies

The primary application of highly deuterated monolignols is to silence specific NMR signals, facilitating the study of lignin chain-growth mechanisms.

Experimental Workflow:

  • Preparation of Deuterated Polymer: A dehydrogenative polymer (DHP, synthetic lignin) is created using a highly deuterated monolignol like coniferyl alcohol-d₇ as the sole monomer ( [3]).
  • NMR Analysis: The resulting polymer is analyzed using (^1)H NMR and 2D HSQC NMR.
  • Signal Comparison: The NMR spectra of the deuterated DHP are compared with those from a non-deuterated control.

Outcome Validation:

  • Deuterium atoms at the methoxy group, α-, and β-positions are highly retained in the DHP, effectively suppressing their NMR signals ( [3]).
  • A portion of the deuterium at the γ-position can be replaced by hydrogen during polymerization, but the formation of γ-CH₂ is negligible ( [3]).
  • This silencing effect allows researchers to add a non-deuterated "seed compound" (like a dimer or lignin-carbohydrate complex model) to the DHP system and use NMR to exclusively observe how the chain grows from this seed, without interference from the monolignol signals ( [3]).
Quantifying Monolignol Incorporation via the DFRC Method

The Derivatization Followed by Reductive Cleavage (DFRC) method is a degradative technique that cleaves β-ether linkages in lignin, releasing analyzable monomers for characterization.

Protocol with Deuterated Internal Standards [5]:

  • Sample Preparation: Extractive-free plant biomass (e.g., corn stover) is used.
  • DFRC Reaction:
    • Acetylation: The sample is acetylated with acetic anhydride and pyridine.
    • Cleavage: Beta-ether bonds are cleaved using zinc-based reductive cleavage. Critical note: Zinc nanopowder (<50 nm particle size) significantly increases yield and reduces variability compared to standard zinc dust.
    • Bromination: The intermediate is brominated.
    • Final Acetylation: Phenols in the product mixture are acetylated.
  • GC-MS/MS Analysis with MRM:
    • Internal Standards: A set of synthesized deuterated analogs of monolignol conjugates (e.g., acetate, p-hydroxybenzoate, p-coumarate) are used as internal standards.
    • Detection: Multiple Reaction Monitoring (MRM) is used for superior sensitivity and accuracy compared to traditional selected-ion-monitoring.

Key Findings from Model Compound Studies [5]:

  • The DFRC procedure cleaves β-ethers with ~80% efficiency for monolignols and monolignol-p-hydroxybenzoates.
  • Efficiency drops to 40-50% for monolignol-p-coumarates, -ferulates, and -sinapates when quantifying only the saturated conjugate.
  • NMR analysis revealed the presence of residual unsaturated conjugates (20-35% yield), explaining the lower observed yields. When total yield (saturated + unsaturated) is considered, overall yields become acceptable.
Visualizing Lignification in Live Plants

Fluorescence-tagged monolignols enable real-time visualization of lignification in living plant systems.

In Vivo Feeding and Imaging Protocol [1] [2]:

  • Probe Feeding: Fluorescence-tagged monolignol analogs are fed to live plant stems (e.g., Arabidopsis thaliana, Pinus radiata) via the transpiration stream.
  • Metabolic Incorporation: The plants metabolically incorporate these probes into the lignifying cell walls.
  • Visualization: The localization of the newly synthesized, fluorogenic lignin is visualized using fluorescence microscopy.

Key Advantages:

  • Probes penetrate live tissues and are incorporated into lignifying cell walls specifically.
  • The fluorescence allows researchers to distinguish newly deposited lignin from pre-existing lignin and other wall components like polysaccharides ( [1] [2]).

Quantitative Data Summary

The tables below consolidate key quantitative information on deuteration efficiency and analytical performance from major studies.

Table 1: Deuteration Efficiencies in Synthesized Monolignols and Analogs

Compound Deuterated Positions Deuteration Efficiency Key Synthetic Notes Reference

| Coniferyl alcohol-d₇ | Methoxy, α, β, γ | Methoxy: >99% D α: >99% D β: 92% D γ: 98% D | Piperidine/aniline-free Knoevenagel-Doebner reaction with (ND₄)₂SO₄; Luche reduction with NaBD₄/CeCl₃. | [3] | | Ferulic acid-d₅ | α, β | α: >99% D β: 92% D | Derived from deuterated vanillin and malonic acid-d₄. | [3] [4] | | Vanillin-d₄ | Formyl, Methoxy | Formyl: >99% D | Achieved via Geng's umpolung method; Debenzylation with TfOH preserved deuteration. | [3] | | Malonic acid-d₄ | methylene, carboxy | ~97.7% D (after 4 treatments) | Achieved by repeated treatment in D₂O at elevated temperature. | [3] |

Table 2: Analytical Performance in Key Applications

Application Method Key Performance Findings Reference
NMR Signal Silencing HSQC NMR of DHP from Coniferyl alcohol-d₇ Effective suppression of signals from methoxy, α-, and β-positions. Partial H/D exchange at γ-position. Enabled observation of "seed" compounds. [3]
Monolignol Quantification DFRC/GC-MS/MS with MRM and deuterated internal standards MRM detection superior in sensitivity/accuracy vs. selected-ion-monitoring. Cleavage yield: ~80% for MLs & ML-pBAs; 40-50% for ML-pCAs, -FAs, -SAs (saturated conjugate only). [5]
In Vivo Lignification Imaging Fluorescence microscopy with tagged monolignols Probes incorporated specifically into lignifying cell walls in A. thaliana and P. radiata. Enabled spatial visualization of new lignin vs. pre-existing lignin. [1] [2]

Technical Considerations and Best Practices

Employing deuterated monolignols effectively requires attention to specific technical details and potential pitfalls.

  • Deuteration Stability: Be aware that deuterium atoms at the γ-position of the side chain can be partially replaced by hydrogen during dehydrogenative polymerization, as shown in DHP studies ( [3]).
  • Reagent Selection for Synthesis: Using piperidine or aniline as catalysts in the Knoevenagel–Doebner reaction can impair deuteration efficiency at the α- and β-positions due to exchangeable hydrogens. Ammonium sulfate ((NH₄)₂SO₄), whose deuterated form is available, is a recommended alternative ( [3]).
  • Optimization of DFRC Method: For reductive cleavage in the DFRC protocol, zinc nanopowder (<50 nm particle size) greatly increases yield and decreases variability compared to standard zinc dust. Cleavage is typically complete within 30 minutes ( [5]).
  • Choice of Analytical Detection: For GC–MS/MS quantification of DFRC products, Multiple Reaction Monitoring (MRM) provides superior sensitivity and accuracy compared to traditional selected-ion-monitoring. The use of isotopically labeled internal standards is crucial for reproducible quantification ( [5]).

Conclusion

Deuterated monolignols have become indispensable tools for advanced lignin research, enabling precise tracking, quantification, and structural analysis that was previously challenging or impossible. The continued refinement of their synthesis and application in techniques like NMR silencing, DFRC, and live-imaging is fundamental to deepening our understanding of lignification. This knowledge is critical for optimizing plant biomass for industrial applications, including biofuel production and the development of novel biomaterials.

References

Application Note: Sodium Borodeuteride Reduction of Sinapaldehyde

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Objective

Sinapaldehyde is a hydroxycinnamaldehyde derivative that serves as a critical intermediate in the biosynthesis of syringyl lignin in angiosperms [1] [2]. The selective reduction of its aldehyde group to a primary alcohol yields sinapyl alcohol, a monolignol precursor. Using sodium borodeuteride (NaBD₄) as the reducing agent enables the incorporation of deuterium atoms into the resulting molecule, producing deuterium-labeled sinapyl alcohol [3]. This application note outlines a theoretical framework and proposed protocol for this transformation, which is valuable for producing isotopically labeled compounds for metabolic tracing studies in lignin biosynthesis research [4] [3].

Chemical Background and Relevance

Substrate: Sinapaldehyde

Sinapaldehyde ((E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enal) is a cinnamaldehyde derivative featuring a phenolic hydroxyl group and two methoxy groups on the aromatic ring [2]. In plants, it is biosynthesized from coniferaldehyde via a two-step pathway involving coniferaldehyde 5-hydroxylase (CAld5H) and caffeate O-methyltransferase (COMT) [1] [2]. Its reduction to sinapyl alcohol is the final step in syringyl monolignol biosynthesis, historically attributed to the enzyme sinapyl alcohol dehydrogenase (SAD) [1].

Reagent: Sodium Borodeuteride

Sodium borodeuteride (NaBD₄) is the deuterated analog of sodium borohydride (NaBH₄), where the hydride ions (H⁻) are replaced with deuteride ions (D⁻) [3]. It functions as a source of deuteride nucleophiles, selectively reducing aldehydes and ketones to alcohols while introducing deuterium atoms at the site of reduction [5] [3]. This property makes it invaluable for synthesizing deuterium-labeled compounds for use as internal standards in mass spectrometry or as tracers in metabolic studies [3].

Table 1: Physicochemical Properties of Key Compounds

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C)
Sinapaldehyde C₁₁H₁₂O₄ 208.21 104 - 106 Not Specified
Sodium Borodeuteride NaBD₄ 41.83 ~300 (dec.) Not Specified
Deuterated Sinapyl Alcohol C₁₁H₁₁D₂O₄ 212.23 Not Specified Not Specified

Proposed Reduction Mechanism

The reduction of sinapaldehyde by NaBD₄ follows a standard nucleophilic addition mechanism analogous to that of NaBH₄ [5] [6]:

  • Nucleophilic Attack: A deuteride ion (D⁻) from NaBD₄ attacks the electrophilic carbonyl carbon of sinapaldehyde.
  • Alkoxide Formation: This results in a tetrahedral alkoxide intermediate, with the deuterium atom incorporated into the carbon backbone.
  • Protonation: Upon aqueous workup, the alkoxide intermediate is protonated (from H₂O or H₃O⁺) to yield the primary alcohol, sinapyl alcohol-d₂.

The following diagram illustrates the workflow and logical relationships for the reduction process:

G Start Start: Reduction of Sinapaldehyde Step1 Reaction Setup: Sinapaldehyde + NaBD₄ in dry MeOH/THF, 0°C Start->Step1 Theoretical Protocol Step2 Nucleophilic Addition: D⁻ attacks carbonyl carbon Step1->Step2 Stir 1-2 hours Step3 Alkoxide Intermediate Step2->Step3 Form C-D bond Step4 Acidic Workup: Protonation to alcohol Step3->Step4 Add dil. acid (e.g., NH₄Cl) Step5 Product Isolation: Extraction & Purification Step4->Step5 Quench & Separate Analysis Analysis: TLC, NMR, MS Step5->Analysis Confirm structure & deuteration End Deuterated Sinapyl Alcohol Analysis->End Success

Diagram: Theoretical Workflow for NaBD₄ Reduction of Sinapaldehyde

Detailed Experimental Protocol

This protocol is extrapolated from general procedures for NaBH₄/NaBD₄ reductions of aldehydes and the specific handling requirements of similar compounds [5] [7] [6].

Materials and Equipment
  • Sinapaldehyde (commercially available)
  • Sodium borodeuteride (NaBD₄, ≥98 atom % D)
  • Anhydrous methanol (CH₃OH) or tetrahydrofuran (THF)
  • Diethyl ether or ethyl acetate
  • Saturated aqueous ammonium chloride (NH₄Cl)
  • Anhydrous sodium sulfate (Na₂SO₄)
  • Ice-water bath
  • Round-bottom flask (50-100 mL)
  • Magnetic stirrer and stir bar
  • Separatory funnel (250 mL)
  • Glassware for vacuum distillation or column chromatography
Safety Considerations
  • Conduct the reaction in a well-ventilated fume hood.
  • Wear appropriate personal protective equipment (PPE): lab coat, safety glasses, and gloves.
  • NaBD₄ can react vigorously with water and strong acids, releasing deuterium gas (D₂). Avoid contact with moisture and add the reagent cautiously [5] [3].
  • Consult Safety Data Sheets (SDS) for all chemicals prior to use.
Step-by-Step Procedure
  • Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve sinapaldehyde (e.g., 208 mg, 1.0 mmol) in 20 mL of anhydrous methanol or THF. Place the flask in an ice-water bath to maintain the temperature at 0-5°C.

  • Addition of Reductant: Carefully add sodium borodeuteride (53 mg, 1.25 mmol) in small portions over 5-10 minutes to the stirred, chilled solution. Caution: Gas evolution may occur.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0°C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC), using dichloromethane as a potential eluent [7].

  • Workup: Once the starting material is consumed (as indicated by TLC), carefully add the reaction mixture to a flask containing 20 mL of saturated ammonium chloride solution under ice-cooling. This step quenches any excess reductant and protonates the alkoxide intermediate. Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 × 30 mL). Combine the organic extracts.

  • Drying and Concentration: Wash the combined organic layers with brine (20 mL), then dry over anhydrous sodium sulfate. Filter off the desiccant and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

  • Purification: Purify the crude deuterated sinapyl alcohol by vacuum distillation [7] or flash column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) to obtain the pure product.

Table 2: Expected Outcomes and Analytical Data

Parameter Expected Result / Characteristic
Product Structure (E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-ol-d₂
Primary Alcohol Formation Conversion of -CHO to -CD₂OD
TLC (CH₂Cl₂) Lower Rf value compared to sinapaldehyde (polar alcohol vs. aldehyde)
¹H NMR Disappearance of aldehyde proton signal (~9.6 ppm). Appearance of signals for -CD₂OD protons (suppressed or altered due to D coupling).
Mass Spectrometry (MS) Molecular ion peak at m/z ~212 for [M]⁺ (vs. m/z ~210 for non-deuterated sinapyl alcohol).

Troubleshooting and Notes

  • Low Conversion: Ensure solvents are anhydrous. NaBD₄ is moisture-sensitive, and its reactivity decreases with water present [5] [3]. A slight excess of NaBD₄ (1.2-1.5 equiv) can be used to drive the reaction to completion.
  • Chemoselectivity: NaBD₄ is expected to be highly chemoselective for the aldehyde group. The carbon-carbon double bond and the aromatic methoxy groups should remain unaffected under these mild conditions [5].
  • Solvent Choice: While methanol is a common solvent for NaBH₄ reductions, NaBD₄ can undergo solvolysis over time. The reaction should be performed at low temperatures to minimize this side reaction. Anhydrous THF is a suitable alternative [5].
  • Scale-Up: The protocol can be scaled linearly. Pay increased attention to cooling and controlled reagent addition to manage the exotherm on a larger scale.

Conclusion

The reduction of sinapaldehyde using sodium borodeuteride provides a direct route to synthesize deuterium-labeled sinapyl alcohol. While this application note presents a theoretically derived protocol based on robust chemical principles, researchers are advised to conduct small-scale trials to optimize reaction conditions, particularly regarding solvent, temperature, and reaction time, for their specific experimental setup.

References

Borohydride Exchange Resin: Overview and Applications

Author: Smolecule Technical Support Team. Date: February 2026

A borohydride exchange resin is a water-insoluble, polymeric material where borohydride (BH₄⁻) anions are bound to a solid support, typically an anion exchange resin. This configuration allows it to act as a solid-phase reducing agent.

  • Composition and Mechanism: The resin is prepared by treating a quaternary ammonium anion exchange resin, such as Amberlite IRA-400, with a solution of sodium borohydride (NaBH₄). The borohydride ions exchange with the original anions (e.g., chloride) on the resin, creating a polymer-supported reagent [1] [2].
  • Key Advantages: The primary benefit of using this heterogeneous reagent is the simplification of product purification. After the reduction reaction is complete, the spent resin can be removed by simple filtration, leaving no soluble boron by-products in the reaction mixture [2]. This is particularly advantageous for water remediation or when working with sensitive subsequent reactions.
  • Documented Applications:
    • Reduction of Metal Ions: The resin can effectively reduce toxic hexavalent chromium (Cr(VI)) in water to the less harmful trivalent form (Cr(III)) [2].
    • Reduction of Carbonyl Groups: The patent for this resin indicates its utility in reducing various functional groups, including aldehydes and ketones to their corresponding alcohols [1].

The table below summarizes its properties and a key application:

Table 1: Properties and a Documented Use of Borohydride Exchange Resin

Aspect Description
Typical Support Quaternary ammonium anion exchange resin (e.g., Amberlite) [1] [2]
Key Feature Solid-phase, heterogeneous reducing agent [2]
Primary Advantage Easy removal via filtration, minimizing water contamination with boron compounds [2]
Example Application Reduction of aqueous Cr(VI) to Cr(III) in the presence of a solid-supported base [2]

Sinapyl Alcohol: Significance and Synthesis

Sinapyl alcohol is one of the three principal monolignols, which are the aromatic building blocks of the lignin polymer in plant cell walls. It is characterized by its methoxy substituents at the 3 and 5 positions on the phenyl ring [3] [4].

  • Role as a Synthesis Target: Due to its role as a lignin precursor, sinapyl alcohol is a molecule of significant interest in the context of biomass valorization. Efficient chemical or biochemical synthesis of sinapyl alcohol is a key step in developing pathways to valorize lignin into renewable chemicals and materials [4] [5].
  • Synthetic Pathways: Current methods to obtain sinapyl alcohol include:
    • Chemical Synthesis: Multi-step organic synthesis from simpler phenolic precursors is a common laboratory approach. These methods often involve protection/deprotection steps and the final reduction of a sinapaldehyde intermediate [4].
    • Biosynthesis: Engineered microbial systems (e.g., in E. coli) have been developed to produce monolignols from amino acids, though yields and costs remain challenges [4].
    • Lignin Depolymerization: While lignin is a source of aromatic compounds, current depolymerization techniques typically yield a complex mixture of products, making the recovery of pure sinapyl alcohol difficult [4].

Table 2: Overview of Sinapyl Alcohol and its Synthesis

Aspect Description
Chemical Structure A phenylpropanoid with a phenolic ring, methoxy groups at positions 3 and 5, and a propenol side chain [3] [4]
Natural Role One of the three main monolignol monomers for lignin biosynthesis, especially in hardwoods [3] [4]
Synthesis Methods Chemical synthesis (traditional organic chemistry), engineered biosynthesis in microorganisms, and lignin depolymerization (complex mixtures) [4]
Challenges Commercial availability is limited; synthetic routes can be complex with low yields; difficult to isolate pure from lignin breakdown [4]

Theoretical Application: Resin in Sinapyl Alcohol Synthesis

Based on the known chemistry, a plausible application of the borohydride exchange resin would be in the final step of sinapyl alcohol synthesis: the reduction of sinapaldehyde.

The following diagram illustrates this theoretical workflow for using borohydride exchange resin in the synthesis of sinapyl alcohol.

G Start Start: Sinapaldehyde Precursor Step1 Step 1: Dissolve in Appropriate Solvent Start->Step1 Prepared Solution Step2 Step 2: Add Borohydride Exchange Resin Step1->Step2 Add Solid Reagent Step3 Step 3: Stir Reaction Mixture Step2->Step3 Initiate Reduction Step4 Step 4: Filter to Remove Spent Resin Step3->Step4 Reaction Complete Step5 Step 5: Isolate Product via Evaporation Step4->Step5 Collected Filtrate End End: Pure Sinapyl Alcohol Step5->End Purified Product

Theoretical Protocol for Reducing Sinapaldehyde to Sinapyl Alcohol

This protocol is extrapolated from the known reducing capabilities of the borohydride exchange resin [1] and standard procedures for handling it [2].

  • Reaction Setup: Dissolve the sinapaldehyde substrate in a suitable solvent. The patent for the resin [1] indicates that reductions can be performed in solvents like water, ethanol, or tetrahydrofuran (THF). A co-solvent system (e.g., aqueous ethanol) might be optimal for dissolving the phenolic substrate while maintaining resin stability.
  • Reduction: Add an excess of borohydride exchange resin (e.g., 10-15 molar equivalents of BH₄⁻ groups) to the solution. The reaction may benefit from mild heating or prolonged stirring at room temperature. Monitoring by thin-layer chromatography (TLC) is recommended to track the consumption of the aldehyde starting material.
  • Work-up: Once the reaction is complete, remove the spent resin by vacuum filtration. Wash the resin thoroughly with the reaction solvent to recover all product.
  • Product Isolation: The filtrate, containing the crude sinapyl alcohol, can be concentrated under reduced pressure. Further purification, if necessary, could involve techniques like recrystallization or flash chromatography.

Key Considerations for Method Development:

  • pH Control: The stability of borohydride is pH-dependent. The resin's reducing efficiency in water is highest in a slightly basic environment (pH ~8-9) [2]. You may need to add a mild buffer or a solid-supported base to the reaction mixture.
  • Solvent Compatibility: While the resin is used in aqueous solutions for remediation [2], its stability in various organic solvents required for dissolving sinapaldehyde should be verified experimentally.
  • Resin Loading: The capacity of the resin (e.g., mmol BH₄⁻ per gram of resin) must be known to calculate the required stoichiometric excess [2].

Conclusions and Research Directions

The borohydride exchange resin is a specialized tool for clean, heterogeneous reductions, with proven efficacy in water treatment [2]. Its application in organic synthesis, particularly for valuable biomass-derived molecules like sinapyl alcohol, represents a promising but currently underexplored research area.

To bridge this knowledge gap, future experimental work could focus on:

  • Solvent Optimization: Systematically testing the efficiency of the reduction in various solvent systems.
  • Kinetic Studies: Establishing reaction rates and optimal conditions (temperature, resin loading, pH) for the reduction of sinapaldehyde and similar aromatic aldehydes.
  • Comparison with Standard Methods: Directly comparing the resin's performance against traditional soluble reductants like NaBH₄ in terms of yield, purity, and ease of purification.

I hope this structured overview provides a solid foundation for your research and development efforts. Should you require further details on a specific aspect, please do not hesitate to ask.

References

Application Notes: Advanced Methods for Regioselective Deuteration of Alcohols

Author: Smolecule Technical Support Team. Date: February 2026

Deuterated organic compounds, particularly alcohols, are crucial in pharmaceutical research for altering metabolic profiles, creating analytical standards, and probing reaction mechanisms. The following advanced methods enable precise deuteration using cost-effective deuterium oxide (D₂O) as the deuterium source.

Table 1: Comparison of Regioselective Deuteration Methods

Method Catalytic System Deuterium Source Key Features & Scope Deuteration Selectivity Typical D-incorporation Reference
Biocatalytic Deuteration H₂-driven NADH-recycling with reductases (e.g., Alcohol Dehydrogenases) D₂O Ambient conditions; perfect stereocontrol for α-deuteration of secondary alcohols from ketones. α-position (chiral center) ≥93% [1]
Photocatalytic H/D Exchange 4CzIPN (PC), Ph₃SiSH (HAT catalyst), K₃PO₄ (base) D₂O Targets α-position to heteroatoms (N, O). Applicable to masked amines and secondary alcohols. α-to-oxygen in secondary alcohols Up to 100% [2]
Homogeneous Metal Catalysis Manganese or Iron Pincer Complexes D₂O (solvent & source) Earth-abundant metal catalysts. Switchable selectivity based on metal. α-position (Fe); or α & β positions (Mn) High [3]
Visible-Light Photocatalysis Ru/C, H₂, D₂O D₂O Mild H/D exchange at the α-position of alcohols. α-to-oxygen >93% [4] [5]

Detailed Experimental Protocols

Protocol 1: Biocatalytic Reductive Deuteration via H₂-Driven Cofactor Recycling

This protocol describes the enantioselective synthesis of deuterated secondary alcohols from prochiral ketones using a self-sufficient enzymatic system that generates deuterated cofactor ([4-²H]-NADH) in situ from D₂O [1].

  • Workflow Diagram

    G cluster_system Heterogeneous Biocatalyst System cluster_solution Solution Phase H2 H₂ Gas Hydrogenase Hydrogenase H2->Hydrogenase D2O D₂O Solvent NADReductase NAD⁺ Reductase D2O->NADReductase NAD NAD⁺ NAD->NADReductase Ketone Prochiral Ketone (e.g., Acetophenone) ADH Alcohol Dehydrogenase (ADH) Ketone->ADH Hydrogenase->NADReductase Electrons via Carbon Support D_NADH [4-²H]-NADH NADReductase->D_NADH Product (S) or (R) [1-²H]-Alcohol ≥93% D, ≥99% ee ADH->Product D_NADH->ADH

  • Materials & Setup

    • Deuterium Source: D₂O (≥99.9% D)
    • Catalysts: Heterogeneous biocatalyst (Hydrogenase and NAD⁺ reductase co-immobilized on carbon support) and a commercial Alcohol Dehydrogenase (ADH) with desired stereoselectivity (e.g., (S)- or (R)-selective keto reductase).
    • Substrate: Prochiral ketone (e.g., acetophenone for method validation).
    • Cofactor: NAD⁺
    • Atmosphere: H₂ gas (1 bar)
    • Buffer: Appropriate aqueous buffer (prepared in D₂O), pD 8.0. Note: pD = pH meter reading + 0.4.
  • Procedure

    • Reaction Setup: In a suitable reaction vessel, combine the heterogeneous biocatalyst, ADH, NAD⁺, and the ketone substrate in D₂O buffer.
    • Atmosphere Control: Purge the headspace with H₂ gas and maintain a slight positive pressure (e.g., with a balloon or steady flow at 1 bar).
    • Incubation: Stir the reaction mixture gently at 20°C. Monitor reaction progress by TLC, GC, or HPLC.
    • Work-up: Upon completion, separate the heterogeneous catalyst by filtration.
    • Product Isolation: Extract the deuterated alcohol product from the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). Concentrate the combined organic layers under reduced pressure.
    • Purification: Purify the crude product by flash chromatography.
    • Analysis: Confirm isotopic incorporation and enantiomeric excess (ee) by ¹H NMR and chiral HPLC, respectively.
Protocol 2: Organophotocatalytic H/D Exchange for Secondary Alcohols

This protocol uses a synergistic photoredox and hydrogen atom transfer (HAT) catalysis to directly install deuterium at the α-position of existing secondary alcohols [2].

  • Workflow Diagram

    G Light Blue LEDs (390-450 nm) PC Photocatalyst (PC) 4CzIPN Light->PC Substrate Secondary Alcohol R1R2CH-OH HAT HAT Catalyst Ph₃SiSH / Base Substrate->HAT D2O D₂O D2O->HAT D-Exchange with Ph₃SiSH PC->HAT Oxidizes Thiolate Radical α-Carbinyl Radical HAT->Radical H-Abstraction Product α-Deuterated Alcohol R1R2CD-OH Radical->Product D-Transfer from Ph₃SiSD

  • Materials & Setup

    • Deuterium Source: D₂O (≥99.9% D)
    • Catalysts: Photocatalyst 4CzIPN (1 mol%), HAT catalyst Triphenylsilane-thiol (Ph₃SiSH, 30 mol%).
    • Base: K₃PO₄ (10 mol%)
    • Solvent: Anhydrous Ethyl Acetate (EtOAc). The reaction is typically run in a 4:1 (v/v) mixture of EtOAc and D₂O.
    • Light Source: 40 W Kessil blue LEDs (λmax ≈ 456 nm).
    • Atmosphere: Inert atmosphere (N₂ or Ar).
  • Procedure

    • Reaction Setup: In an oven-dried Schlenk tube or vial equipped with a stir bar, combine the secondary alcohol substrate, 4CzIPN, Ph₃SiSH, and K₃PO₃.
    • Solvent Addition: Add anhydrous EtOAC and D₂O via syringe under an inert atmosphere.
    • Irradiation: Seal the vessel and place it at a fixed distance from the blue LED light source. Stir the reaction mixture vigorously at room temperature for 24-48 hours to ensure mixing of the biphasic system.
    • Reaction Monitoring: Monitor the reaction progress by ¹H NMR spectroscopy by observing the disappearance of the α-C-H signal.
    • Work-up: Quench the reaction by diluting with water and separate the layers. Extract the aqueous layer with EtOAc (2-3 times).
    • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash chromatography.
    • Analysis: Determine the deuterium incorporation ratio by ¹H NMR and/or LC-MS.

Discussion & Conclusion

The presented protocols offer powerful and complementary tools for synthetic and medicinal chemists.

  • Biocatalytic Method (Protocol 1) is ideal for synthesizing enantiopure deuterated alcohols from ketone precursors. Its strength lies in its perfect stereocontrol and the ability to set a new chiral center with high isotopic purity simultaneously. This is highly applicable for preparing deuterated versions of drugs like solifenacin [1].
  • Organophotocatalytic Method (Protocol 2) is highly versatile for the late-stage functionalization of complex molecules already containing a secondary alcohol moiety, such as sinapyl alcohol. Its operational simplicity and high regioselectivity for the α-position make it a modern, green, and efficient choice [2] [5].

For the specific synthesis of sinapyl alcohol-d3, the organophotocatalytic H/D exchange (Protocol 2) applied directly to sinapyl alcohol appears to be the most straightforward and efficient strategy, allowing for selective deuteration at the benzylic (α-to-oxygen) position without affecting other sensitive functional groups.

References

Comprehensive Application Notes and Protocols: Sinapyl Alcohol-d3 in Lignin Transport Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Sinapyl alcohol is one of the three principal monolignol precursors essential for lignin biosynthesis in plants, forming syringyl (S) units within the lignin polymer structure. The transport of these monolignols from their cytoplasmic synthesis sites to the cell wall represents a critical biological process that remains incompletely understood. Recent research has identified specific transport mechanisms involving ATP-binding cassette (ABC) transporters that facilitate monolignol movement across cellular membranes. Stable isotope-labeled sinapyl alcohol-d3 has emerged as a vital research tool for investigating these transport processes, enabling precise tracking and quantification without interfering with native biological systems. These studies have significant implications for biotechnological applications aimed at modifying plant cell wall properties for improved biomass processing, enhanced disease resistance, and specialized material production [1] [2] [3].

Biological Context and Significance

Sinapyl Alcohol in Lignin Biosynthesis

Sinapyl alcohol is a hydroxycinnamyl alcohol that serves as a primary precursor for syringyl lignin, characterized by its aromatic ring with two methoxy groups. In the lignin polymer, sinapyl alcohol-derived units form primarily β-O-4 linkages with adjacent monomers, creating a less condensed and more easily degradable lignin structure compared to those derived from other monolignols. The biosynthetic pathway to sinapyl alcohol occurs primarily in the cytoplasm, beginning with phenylalanine and proceeding through a series of enzymatic steps including deamination, hydroxylation, methylation, and reduction. The pathway demonstrates considerable flexibility, with recent evidence suggesting parallel routes to monolignol synthesis that may operate under different physiological conditions or in different plant species. The subcellular localization of biosynthetic enzymes indicates that while some membrane-associated cytochrome P450 enzymes anchor to the endoplasmic reticulum, most downstream enzymes are soluble and localized within the cytosol [2] [3].

Monolignol Transport Mechanisms

The transport of monolignols from their cytoplasmic site of synthesis to the cell wall represents a critical regulatory step in lignification. Several mechanisms have been proposed for this process, though the exact pathways remain actively investigated. The passive diffusion model suggests that monolignols can cross plasma membranes due to their moderate hydrophobicity, though this fails to explain the targeted deposition patterns observed in many plant tissues. Alternatively, an active transport system involving ABC transporters has gained substantial experimental support, with specific transporters identified that facilitate monolignol movement. A third hypothesis proposes vesicular transport through endoplasmic reticulum-derived vesicles, similar to the mechanism used for non-cellulosic polysaccharide deposition. Recent research has particularly highlighted the role of ABC transporters such as Lr34 in specifically facilitating sinapyl alcohol transport, providing a molecular basis for the observed specificity in monolignol deposition patterns [1] [2] [3].

Table: Monolignol Transport Mechanisms

Mechanism Description Evidence Advantages
Passive Diffusion Movement down concentration gradient due to hydrophobicity Demonstrated in artificial membrane systems Simple, no energy requirement
ABC Transporter-Mediated Active transport via specific membrane proteins Lr34 identified as sinapyl alcohol transporter [1] Specificity, regulation, directionality
Vesicular Transport Golgi-mediated exocytosis Analogous to hemicellulose transport Compartmentalization, targeted delivery
Glycoside Storage & Transport Conversion to glucosides for vacuolar storage and transport β-glucosidases in cell wall [2] Toxicity reduction, precursor reservoir

Experimental Evidence for Sinapyl Alcohol Transport

Key Research Findings

Groundbreaking research has identified the wheat ABC transporter Lr34 as a specific transporter for sinapyl alcohol. Studies demonstrated that wheat lines carrying the Lr34 resistance allele (Lr34res) exhibited thicker cell walls and enhanced resistance to fungal penetration compared to those without this allele. Transcriptome and metabolite profiling revealed that the lignin biosynthetic pathway was suppressed in lr34 mutants, indicating disrupted cell wall lignification. Critically, yeast accumulation and efflux assays confirmed that the LR34 protein functions directly as a sinapyl alcohol transporter. This discovery provides a molecular explanation for the broad-spectrum disease resistance conferred by Lr34, as enhanced sinapyl alcohol transport strengthens cell wall barriers against pathogen penetration. Furthermore, genetic and virus-induced gene silencing experiments demonstrated that disease resistance conferred by Lr34 could be enhanced by incorporating the TaCOMT-3B gene, which is responsible for sinapyl alcohol biosynthesis, highlighting the synergistic relationship between monolignol biosynthesis and transport [1].

Technical Advantages of Deuterated Compounds

The use of This compound, featuring deuterium atoms at key positions on the side chain, provides significant advantages for transport studies. The deuterium labeling creates a distinct mass signature that allows precise tracking and quantification of the compound using mass spectrometry techniques without substantially altering its chemical properties or biological activity. This isotopic labeling enables researchers to differentiate administered compounds from endogenous monolignols, providing unambiguous evidence of transport and incorporation. The structural similarity between labeled and native compounds ensures that biological systems process them identically, yielding data that accurately reflect natural processes. Additionally, deuterated compounds facilitate pulse-chase experiments to monitor temporal dynamics of transport and polymerization, as well as quantification of transport kinetics under different experimental conditions or in various genetic backgrounds [1] [4].

Detailed Experimental Protocols

Yeast-Based Transport Assays

Yeast transport assays provide a heterologous system for characterizing specific transporter proteins without interference from endogenous plant transporters.

4.1.1 Protocol: Yeast Accumulation Assay
  • Objective: To measure the ability of yeast expressing candidate transporter proteins to accumulate this compound.

  • Materials:

    • Yeast strain (e.g., BY4741) transformed with empty vector (control) or vector expressing Lr34
    • Synthetic defined (SD) medium with appropriate amino acid drop-out mix
    • This compound stock solution (10 mM in DMSO)
    • Phosphate-buffered saline (PBS), pH 7.4
    • Liquid nitrogen for rapid quenching
    • Methanol:water (80:20, v/v) extraction solvent
    • LC-MS/MS system with reverse-phase column
  • Procedure:

    • Grow yeast cultures overnight in SD medium at 30°C with shaking (200 rpm).
    • Dilute cultures to OD600 = 0.4 and grow to mid-log phase (OD600 = 0.8-1.0).
    • Harvest cells by centrifugation at 3,000 × g for 5 minutes and wash twice with PBS.
    • Resuspend cells in PBS to OD600 = 2.0.
    • Add this compound to a final concentration of 50 μM.
    • Incubate at 30°C with shaking (100 rpm) for specified time points (e.g., 0, 5, 15, 30, 60 minutes).
    • At each time point, rapidly collect 1 mL aliquots and flash-freeze in liquid nitrogen.
    • Thaw samples on ice and centrifuge at 4,000 × g for 3 minutes.
    • Remove supernatant and wash cell pellets twice with ice-cold PBS.
    • Extract intracellular compounds by adding 500 μL of methanol:water (80:20) and vortexing for 30 minutes at 4°C.
    • Centrifuge at 15,000 × g for 10 minutes and collect supernatant for LC-MS/MS analysis.
    • Quantify this compound using multiple reaction monitoring (MRM) transitions specific to the deuterated compound.
  • Data Analysis: Compare intracellular accumulation of this compound between transporter-expressing and control yeast strains. Calculate accumulation ratios and transport kinetics.

4.1.2 Protocol: Yeast Efflux Assay
  • Objective: To measure the ATP-dependent efflux of this compound from preloaded yeast cells.

  • Procedure:

    • Prepare and load yeast cells with this compound as described in Steps 1-6 of the accumulation assay.
    • After 60 minutes of loading, collect cells by centrifugation and wash twice with PBS to remove extracellular compound.
    • Resuspend cells in PBS with or without 10 mM sodium azide (ATP depletion agent).
    • Incubate at 30°C with shaking.
    • Collect 100 μL aliquots of supernatant at regular intervals (0, 2, 5, 10, 20 minutes).
    • Centrifuge aliquots to remove any cells and analyze supernatant for this compound content by LC-MS/MS.
    • At the end of the experiment, extract and analyze intracellular this compound as described above.
  • Data Analysis: Compare efflux rates in the presence and absence of ATP depletion. ATP-dependent efflux indicates active transport.

G cluster_1 Preparation Phase cluster_2 Transport Assay cluster_3 Analysis Phase A Yeast Culture B Transform with Lr34 Vector A->B C Grow to Mid-Log Phase B->C D Harvest and Wash Cells C->D E Incubate with This compound D->E F Time Course Sampling E->F G Rapid Quenching (Liquid Nitrogen) F->G H Cell Pellet Extraction G->H I LC-MS/MS Analysis H->I J Data Analysis I->J

Plant-Based Transport Studies

Plant-based transport studies provide physiological context for understanding monolignol transport in native systems.

4.2.1 Protocol: Direct Feeding of Stems with this compound
  • Objective: To track the transport and incorporation of this compound in living plant tissues.

  • Materials:

    • Plant stems (e.g., wheat, Arabidopsis, poplar) at active lignification stage
    • This compound solution (100 μM in weak phosphate buffer, pH 6.0)
    • Microsyringe or fine-tipped pipette
    • Razor blades for sectioning
    • Methanol:water (80:20, v/v) extraction solvent
    • LC-MS/MS system
    • MALDI-TOF mass spectrometer for spatial localization
  • Procedure:

    • Prepare fresh this compound solution in weak phosphate buffer.
    • Select stems at comparable developmental stages with active secondary growth.
    • Using a microsyringe, carefully inject 5-10 μL of this compound solution into the stem internode.
    • Alternatively, use the stem feeding method where cut stems are placed in this compound solution and allowed to take up the compound through transpiration.
    • After specified time periods (1, 6, 24 hours), harvest the stem tissue above and below the injection site.
    • Separate different tissue types (xylem, phloem, parenchyma) using fine dissection tools.
    • Extract tissues in methanol:water (80:20) with homogenization.
    • Analyze extracts by LC-MS/MS for this compound content and incorporation into oligomers.
    • For spatial analysis, prepare cryosections of fed stems and analyze by MALDI-TOF MS imaging.
  • Data Analysis: Determine the distribution and metabolism of this compound in different tissues and time points.

Table: Troubleshooting Guide for Transport Assays

Problem Possible Cause Solution
Low signal in LC-MS/MS Degradation of this compound Prepare fresh solutions; use antioxidant preservatives
High background in controls Endogenous sinapyl alcohol interference Optimize MRM transitions; improve chromatographic separation
Poor yeast cell viability Transporter overexpression toxicity Use inducible promoter; reduce expression time
Variable plant uptake Wounding response affecting transport Optimize injection technique; use multiple biological replicates
Non-specific binding Compound adhesion to equipment Siliconize tubes and tips; include appropriate wash steps

Applications and Research Implications

Metabolic Engineering of Lignin

The insights gained from this compound transport studies enable strategic redesign of lignin composition for improved processability. By manipulating the expression of specific transporters like Lr34, researchers can potentially redirect monolignol flux to alter the syringyl/guaiacyl ratio in lignin, influencing its chemical reactivity and degradation characteristics. The demonstrated synergistic effect between TaCOMT-3B (in sinapyl alcohol biosynthesis) and Lr34 (in sinapyl alcohol transport) suggests coordinated regulation of these processes, providing targets for simultaneous optimization. Engineering plants with modified transporter expression could lead to tailored lignin structures with enhanced degradability for biofuel production or specialized material properties for industrial applications. Furthermore, understanding transport mechanisms may facilitate the incorporation of non-canonical monolignols or monolignol conjugates to introduce chemically labile linkages into the lignin polymer, creating "zip-lignins" that can be more easily deconstructed under mild conditions [1] [3].

Enhanced Disease Resistance

The relationship between sinapyl alcohol transport and pathogen resistance represents a significant application area. Research has shown that wheat lines carrying the Lr34res allele exhibit thicker cell walls and enhanced resistance to fungal penetration, directly linking sinapyl alcohol transport to pre-formed physical barriers against pathogens. The application of this compound in transport studies helps elucidate the mechanisms by which ABC transporters contribute to this defense response by enhancing the deposition of lignin at critical barrier sites. These findings open possibilities for breeding programs aimed at enhancing durable resistance in crops through selection of favorable transporter alleles. Additionally, the ability to monitor sinapyl alcohol transport dynamics using deuterated compounds provides tools for screening plant varieties with enhanced lignification capabilities, potentially leading to crops with reduced dependence on chemical fungicides [1].

Data Analysis and Interpretation

Quantitative Parameters in Transport Studies

Table: Key Quantitative Parameters in this compound Transport Studies

Parameter Description Typical Range Interpretation
Accumulation Ratio Ratio of intracellular to extracellular concentration 2-10 fold in yeast Higher values indicate active transport
Transport Velocity Initial rate of uptake (pmol/min/mg protein) 50-500 pmol/min/mg Carrier capacity and efficiency
Km Michaelis constant (μM) 10-100 μM Affinity of transporter for substrate
Efflux Half-time Time for 50% efflux from preloaded cells 5-30 minutes Turnover rate of transport cycle
Incorporation Efficiency % administered compound incorporated into lignin 5-20% in plants Overall flux through transport and polymerization
Experimental Conditions and Controls

Table: Essential Experimental Controls for Transport Studies

Control Type Purpose Expected Outcome
Vector-only control Assess background transport in host system Minimal accumulation/efflux
ATP depletion Confirm energy dependence Reduced transport with sodium azide
Competition with native compound Demonstrate specificity Dose-dependent inhibition of labeled compound transport
Temperature dependence Distinguish active vs. passive transport Q10 > 2 suggests active transport
Transporter knockout Validate protein function Eliminated or reduced transport capacity

Conclusion

The application of This compound in lignin transport studies has significantly advanced our understanding of the spatial regulation of lignification. The development of robust protocols for yeast and plant systems has enabled precise characterization of transporter proteins and their functions. These experimental approaches have revealed the critical role of specific ABC transporters like Lr34 in mediating sinapyl alcohol transport, providing mechanistic explanations for observed relationships between transporter alleles and disease resistance. The continued refinement of these methodologies, particularly through the use of stable isotope labeling and advanced mass spectrometry techniques, will further elucidate the complex coordination between monolignol biosynthesis, transport, and polymerization. These insights create opportunities for strategic manipulation of lignin composition and distribution through biotechnology, with applications ranging from improved bioenergy feedstocks to enhanced crop protection. Future directions will likely focus on visualization techniques with higher spatial and temporal resolution, as well as systems-level approaches to understand transporter networks rather than individual proteins.

References

Application Notes and Protocols: Deuterated Monolignol Metabolic Pathway Tracing

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Lignin is a complex aromatic heteropolymer that reinforces the cell walls of terrestrial plants. Understanding its biosynthesis is crucial for manipulating biomass properties in pulping and biofuel production. Metabolic pathway tracing using deuterated monolignols provides powerful insights into the incorporation patterns of lignin precursors. These methods allow researchers to track the precise biochemical fates of specific monolignols and their conjugated forms, such as glucosides, by using stable isotopic labels (e.g., deuterium, D) and analyzing the resulting lignin polymer with advanced techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Derivatization Followed by Reductive Cleavage (DFRC) [1] [2]. This document details standardized protocols for synthesizing deuterated precursors, conducting feeding experiments, and analyzing lignin structure to study lignin biosynthesis in angiosperms.

Key Findings from Deuterated Monolignol Studies

Deuterated precursors are incorporated into lignin with varying efficiency based on their chemical form and the plant species.

Table 1: Incorporation Patterns of Deuterated Precursors in Angiosperms

Deuterated Precursor Target Species Key Analytical Method Incorporation Pattern / Key Finding Reference

| Pentadeutero Coniferyl Alcohol ([9-D₂, 3-OCD₃]) | Eucalyptus camaldulensis, Magnolia kobus | GC-MS | Incorporated directly, resulting in a high proportion of pentadeutero-labeled G and S units. | [1] | | Pentadeutero Coniferin ([9-D₂, 3-OCD₃]) | Eucalyptus camaldulensis, Magnolia kobus | GC-MS | Incorporated less directly, often as tetradeutero units, especially in syringyl (S) lignin. | [1] | | N/A (Comparison) | Magnolia kobus | GC-MS | Higher incorporation efficiency of precursors into syringyl (S) lignin compared to Eucalyptus. | [1] |

The DFRC method is particularly effective for characterizing lignin that contains native acylated monolignols, as it cleaves β-ether bonds while preserving ester linkages.

Table 2: DFRC Method Performance for Various Monolignol Conjugates

Monolignol Conjugate Type Theoretical Yield of Saturated Conjugate (%) Approx. Unsaturated Conjugate (%) Total Approximate Yield (%)
Monolignol (ML) ~80 Not specified ~80
ML-p-Hydroxybenzoate (ML-pBA) ~80 Not specified ~80
ML-p-Coumarate (ML-pCA) 40-50 ~35 75-85
ML-Ferulate (ML-FA) 40-50 ~25 65-75
ML-Sinapate (ML-SA) 40-50 ~20 60-70

Experimental Protocols

Protocol 1: Feeding Deuterated Monolignols and Lignin Analysis

This protocol is adapted from studies feeding pentadeuterated coniferyl alcohol and coniferin to growing trees [1].

  • Step 1: Synthesis of Deuterated Precursors. Synthesize pentadeutero-coniferyl alcohol and pentadeutero-coniferin, labeled at the C-9 and 3-O-methyl positions ([9-D₂, 3-OCD₃]).
  • Step 2: Plant Feeding.
    • Subjects: Use young, actively growing trees such as Eucalyptus camaldulensis or Magnolia kobus.
    • Administration: Feed the deuterated precursors (e.g., dissolved in an aqueous solution) to the plant stem or sapling. A common method is to use a wicking system where the base of the stem is immersed in the precursor solution, allowing it to be taken up with the transpiration stream.
    • Duration: Allow the plant to metabolize the precursor for a defined period (e.g., several days or weeks) while growing under controlled conditions.
  • Step 3: Tissue Harvesting and Lignin Extraction.
    • Harvest the newly formed xylem tissue from the region where the precursor was fed.
    • Isolate the lignin using standard methods, such as milling the tissue to a fine powder and extracting with solvents to remove extractives, leaving the cell wall residue containing lignin.
  • Step 4: Lignin Degradation and Analysis.
    • Thioacidolysis: Subject the lignin to thioacidolysis to cleave β-O-4 linkages and release monomeric monolignols derived from the polymer.
    • Derivatization: Derivatize the cleavage products (e.g., by silylation) to make them volatile for GC-MS analysis.
    • GC-MS Analysis: Analyze the derivatized monomers using GC-MS. Monitor the mass fragments to distinguish between:
      • Pentadeutero units: Resulting from the direct incorporation of labeled coniferyl alcohol.
      • Tetradeutero units: Indicating metabolic processing, such as the de-glucosylation and potential re-modification of labeled coniferin before incorporation [1].
Protocol 2: Quantification of Monolignol Conjugates using DFRC

This protocol is optimized for the accurate quantification of monolignol conjugates in biomass using deuterated internal standards and GC-MS/MS [2].

  • Step 1: Biomass Preparation.
    • Begin with extractive-free biomass (e.g., corn stover). Grind the material to a fine, homogeneous powder.
  • Step 2: Addition of Internal Standards.
    • Add a synthesized suite of deuterated internal standards at the beginning of the procedure. These standards should have multiple deuterium labels incorporated on both sides of the ester bond (e.g., [D₂-D₄]-ML-pCA) to provide unique MS fragments and ensure accurate quantification [2].
  • Step 3: Derivatization Followed by Reductive Cleavage (DFRC).
    • Acetylation: Acetylate free hydroxyl groups in the lignin using acetic anhydride and pyridine.
    • Bromination: Treat the acetylated sample with bromine in an appropriate solvent (e.g., glacial acetic acid) to brominate the γ-position of the lignin sidechain. The optimal time for this step is approximately 2.5 hours [2].
    • Reductive Cleavage: Add the brominated sample to a mixture of zinc and a solvent (e.g., dioxane/water). The use of zinc nanopowder (particle size <50 nm) is critical, as it significantly increases yield and reduces variability compared to standard zinc dust. Cleavage is typically complete within 30 minutes [2].
    • Final Acetylation: Acetylate the phenolic hydroxyl groups generated during the reductive cleavage step. This reaction occurs almost immediately after adding acetic anhydride and pyridine.
  • Step 4: GC-MS/MS Analysis.
    • Analyze the DFRC products using GC-MS/MS.
    • Use Multiple Reaction Monitoring (MRM) for detection, as it offers superior sensitivity and accuracy compared to traditional selected-ion-monitoring [2].
    • Quantify both the saturated (diagnostic) and residual unsaturated conjugate forms by referencing the deuterated internal standards and using appropriate calibration curves.

Visualizing the Metabolic and Analytical Pathways

The following diagrams, generated using Graphviz, illustrate the key metabolic pathways and analytical workflows described in these protocols.

Monolignol Transport and Lignin Polymerization

This diagram outlines the simplified pathway of monolignol biosynthesis, transport via ABC transporters, and incorporation into the lignin polymer, highlighting where deuterated tracers are introduced.

monolignolPathway Monolignol Transport and Polymerization MonolignolBiosynthesis Monolignol Biosynthesis (Cytosol) MonolignolGlucosides Monolignol Glucosides MonolignolBiosynthesis->MonolignolGlucosides  Glycosylation ABCTransport ABC Transporter MonolignolGlucosides->ABCTransport  Transport Apoplast Apoplast ABCTransport->Apoplast  Efflux LigninPolymerization Lignin Polymerization (Cell Wall) Apoplast->LigninPolymerization  Deglucosylation & Peroxidase Action DeuteratedConiferylAlcohol Deuterated Coniferyl Alcohol DeuteratedConiferylAlcohol->MonolignolBiosynthesis  Feeding DeuteratedConiferin Deuterated Coniferin DeuteratedConiferin->MonolignolGlucosides  Feeding

DFRC Analytical Workflow for Lignin Conjugates

This diagram summarizes the optimized DFRC method for quantifying monolignol conjugates, highlighting key steps and the use of deuterated internal standards.

DFRCWorkflow DFRC Analytical Workflow for Conjugates Start Extractive-Free Biomass Powder AddStandards Add Deuterated Internal Standards Start->AddStandards Acetylation Acetylation (Ac₂O, Pyr) AddStandards->Acetylation Bromination Bromination (Br₂, AcOH, 2.5h) Acetylation->Bromination Reduction Reductive Cleavage (Zn nanopowder, 30 min) Bromination->Reduction FinalAcetylation Final Acetylation (Ac₂O, Pyr) Reduction->FinalAcetylation Note1 Key: Zn nanopowder increases yield Reduction->Note1 GCTandemMS GC-MS/MS Analysis (MRM Mode) FinalAcetylation->GCTandemMS Results Quantification of ML Conjugates GCTandemMS->Results Note2 Key: MRM provides superior accuracy GCTandemMS->Note2

Discussion and Technical Notes

  • Monolignol Incorporation Dynamics: The differential incorporation of monolignols versus monolignol glucosides suggests a complex regulatory mechanism in lignin biosynthesis. The more direct incorporation of monolignols implies that the glucosylated forms may require additional metabolic steps (de-glucosylation) before polymerization, potentially offering a control point for the process [1].
  • DFRC Method Optimization: The use of zinc nanopowder is a critical improvement to the DFRC protocol, enhancing both yield and reproducibility [2]. Furthermore, the recognition that unsaturated conjugates are stable byproducts, especially for p-coumarates, is essential for accurate yield calculations and method validation.
  • Analytical Best Practices: For precise quantification, the use of deuterated internal standards with labels in multiple positions is highly recommended over traditional standards. The application of MRM with GC-MS/MS provides the specificity and sensitivity needed to analyze complex biological samples, minimizing interference from co-eluting compounds [2].

Conclusion

Deuterated monolignol metabolic pathway tracing, combined with robust analytical methods like DFRC and GC-MS/MS, provides a powerful toolkit for elucidating the intricacies of lignin biosynthesis. The protocols and data presented here offer researchers standardized methods to investigate how different monolignol precursors are incorporated into lignin across various plant species. This knowledge is fundamental for advancing efforts in plant bioengineering aimed at modifying lignin to reduce biomass recalcitrance for improved industrial processing.

References

Application Notes and Protocols: Sinapyl Alcohol-d3 in Anti-Inflammatory Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sinapyl Alcohol-d3 and Its Research Applications

This compound is a deuterium-labeled analog of sinapyl alcohol, a natural phenylpropanoid compound with demonstrated anti-inflammatory and antinociceptive (pain-blocking) properties. This deuterated compound serves as a critical tracer and internal standard in quantitative bioanalysis using NMR, GC-MS, or LC-MS techniques, enabling precise investigation of the pharmacokinetic and metabolic profiles of sinapyl alcohol in inflammatory research models. [1]

The deuterium labeling on sinapyl alcohol provides a reliable tool for tracking the compound's distribution, metabolism, and absorption without significantly altering its biological activity, thereby facilitating more accurate mechanistic studies. Research on the native compound, sinapyl alcohol, shows it functions by reducing the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response. It also potently inhibits the production of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in macrophage models. [2] [1]

Key Research Applications and Mechanistic Insights

Primary Anti-Inflammatory Mechanisms

Sinapyl alcohol and its deuterated form target central inflammatory pathways. The table below summarizes key experimental findings from studies on the native compound, which this compound is used to trace and quantify.

Table 1: Key Anti-Inflammatory and Antinociceptive Effects of Sinapyl Alcohol (as traced by this compound)

Model System Experimental Treatment Key Findings Significance
In Vivo (Mouse/Rat) 20-30 mg/kg/day, p.o. (oral) [2] Inhibition of acetic acid-induced vascular permeability; reduction of acute paw edema induced by carrageenan. Confirms potent systemic anti-inflammatory activity.
In Vivo (Mouse) Acetic acid writhing test & hot plate test [2] Significant antinociceptive (pain-blocking) effects. Demonstrates utility in pain research related to inflammation.
In Vitro (Macrophages) LPS-induced inflammation model [2] Potent inhibition of NO, PGE2, and TNF-α production; concentration-dependent reduction of iNOS and COX-2 protein expression. Reveals mechanism at the molecular level, targeting key inflammatory mediators.
Application in Bioanalysis and Metabolism Studies

The primary application of this compound is as an Internal Standard (IS) for the quantitative analysis of sinapyl alcohol. Its near-identical chemical properties to the native compound, coupled with a distinct mass shift due to deuterium, allow for highly accurate quantification in complex biological matrices like plasma, tissue homogenates, and cell culture media. [1]

  • Tracer for Pharmacokinetic Studies: Enables researchers to track the absorption, distribution, metabolism, and excretion (ADME) of sinapyl alcohol, clarifying its in vivo bioavailability and half-life.
  • Metabolic Pathway Elucidation: Helps identify and quantify metabolites, providing insights into how sinapyl alcohol is processed in the body. This is crucial for understanding its pro-drug potential, as it is the active hydrolysate of syringin. [2]

Table 2: Analytical Applications of this compound

Application Technique Protocol / Use Outcome
Quantitative Analysis LC-MS, GC-MS, NMR Used as an internal standard in calibration curves and quality control samples. [1] Accurate, precise measurement of sinapyl alcohol concentration in biological samples.
Metabolic Stability LC-MS/MS Incubation with liver microsomes or hepatocytes with this compound as IS. Determination of metabolic half-life and intrinsic clearance.
Absolute Bioavailability LC-MS/MS Co-administration of sinapyl alcohol (IV) and its precursor syringin (oral) with this compound as IS. [2] Quantification of the conversion rate of syringin to its active form, sinapyl alcohol.

Detailed Experimental Protocols

Protocol: Assessing Anti-Inflammatory Effects in a Macrophage Model

This protocol is adapted from foundational research on sinapyl alcohol and can be utilized with this compound as an internal standard for quantifying cellular uptake and metabolism. [2]

1. Cell Culture and Treatment:

  • Culture RAW 264.7 murine macrophages in appropriate growth medium (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.
  • Seed cells in multi-well plates and allow to adhere overnight.
  • Pre-treat cells with a range of sinapyl alcohol concentrations (e.g., 10-100 µM) for 1-2 hours.
  • Stimulate inflammation by adding Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to the culture medium. Include controls (untreated, LPS-only, and vehicle controls).

2. Sample Collection and Analysis:

  • Nitric Oxide (NO) Production: After 18-24 hours, collect cell culture supernatant. Measure nitrite accumulation (a stable NO metabolite) using the Griess reagent. [2] [3]
  • Pro-inflammatory Cytokine Analysis: Use ELISA kits to quantify TNF-α, IL-6, and other cytokines in the collected supernatant. [2] [4]
  • Protein Expression Analysis (iNOS/COX-2): Lyse cells to extract total protein. Perform Western blotting to analyze iNOS and COX-2 protein expression levels. [2]
  • Quantification with this compound: Spike supernatant or cell lysate samples with a known amount of this compound prior to LC-MS analysis to determine the intracellular concentration of the native sinapyl alcohol.

3. Data Interpretation:

  • Compare NO, cytokine levels, and protein expression in treated vs. LPS-only control groups to determine the inhibitory effect of sinapyl alcohol.
  • Correlate the degree of inhibition with the intracellular concentration of sinapyl alcohol as determined by the deuterated standard.

The following diagram illustrates the experimental workflow and the key inflammatory pathways targeted in this protocol:

G start Start Experiment seed Seed RAW 264.7 Macrophages start->seed pretreat Pre-treatment with Sinapyl Alcohol seed->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect Samples (Supernatant & Cells) stimulate->collect analyze Analysis Phase collect->analyze no Griess Assay for NO analyze->no Supernatant elisa ELISA for TNF-α, IL-6 analyze->elisa Supernatant western Western Blot for iNOS & COX-2 analyze->western Cell Lysate lcms LC-MS/MS with This compound IS analyze->lcms All Samples

Protocol: LC-MS/MS Bioanalysis of Sinapyl Alcohol Using this compound Internal Standard

This protocol ensures accurate quantification of sinapyl alcohol in plasma or tissue samples. [1]

1. Sample Preparation:

  • Spike 50 µL of plasma or tissue homogenate with 10 µL of this compound working solution (e.g., 500 ng/mL in methanol).
  • Add 150 µL of ice-cold acetonitrile for protein precipitation.
  • Vortex vigorously for 1 minute and centrifuge at 14,000 × g for 10 minutes at 4°C.
  • Transfer the clear supernatant to an LC vial for analysis.

2. LC-MS/MS Conditions:

  • Chromatography:
    • Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm).
    • Mobile Phase A: Water with 0.1% formic acid.
    • Mobile Phase B: Acetonitrile with 0.1% formic acid.
    • Gradient: 5% B to 95% B over 5-8 minutes.
    • Flow Rate: 0.3 mL/min.
    • Column Temperature: 40°C.
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • Monitoring:
      • Sinapyl Alcohol: MRG transition m/z 211 → 149.
      • This compound: MRG transition m/z 214 → 152.

3. Quantification:

  • Generate a calibration curve by analyzing blank matrix samples spiked with known amounts of sinapyl alcohol and a constant amount of this compound.
  • Plot the peak area ratio (analyte/IS) against the nominal concentration of sinapyl alcohol.
  • Use linear regression with 1/x² weighting to create the standard curve. Apply this curve to calculate the concentration of sinapyl alcohol in unknown samples.

Critical Notes for Researchers

  • Stability and Storage: this compound should be stored at 4°C, protected from light, and under an inert gas (nitrogen) to maintain stability. Stock solutions in DMSO should be prepared fresh or stored at -80°C for short periods. [1]
  • Interpretation of Results: When using this compound as a tracer, remember that deuterated compounds can exhibit minor metabolic differences compared to their protiated analogs (isotope effect). Confirm that the deuterium label is metabolically stable in your experimental system.
  • Pro-Drug Context: Be aware that syringin (sinapyl alcohol glucoside) exerts its anti-inflammatory effects in vivo primarily through its hydrolysis to sinapyl alcohol. Research using this compound can effectively quantify this biotransformation. [2]

Conclusion

This compound is an indispensable tool for advancing the pharmacological understanding of sinapyl alcohol. Its application as a stable isotope-labeled internal standard allows for precise and reliable quantification in complex biological systems, enabling detailed mechanistic studies on its anti-inflammatory and antinociceptive properties. The protocols outlined provide a framework for investigating its effects in vitro and for conducting robust bioanalysis, supporting future drug development efforts centered on this promising natural compound.

References

sinapyl alcohol-d3 inducible NO synthase COX-2 inhibition studies

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocol: Assessing iNOS and COX-2 Inhibition

This protocol outlines a methodology using macrophage-like cell lines (e.g., RAW 264.7) to evaluate the anti-inflammatory potential of test compounds by measuring the inhibition of key inflammatory mediators.

1. Principle Lipopolysaccharide (LPS), a component of the bacterial cell wall, is used to stimulate macrophages. This stimulation triggers the expression of inducible enzymes like iNOS and COX-2, leading to the overproduction of nitric oxide (NO) and prostaglandin E2 (PGE₂), respectively. Test compounds are evaluated for their ability to suppress this LPS-induced upregulation without significant cytotoxicity [1] [2].

2. Reagents and Materials

  • Cell Line: Mouse macrophage RAW 264.7 cells.
  • Stimulant: Lipopolysaccharide (LPS) from E. coli.
  • Test Compounds: Sinapyl alcohol (or its derivatives), reference controls (e.g., selective COX-2 inhibitor like Celecoxib for COX-2, ammonium pyrrolidinedithiocarbamate (PDTC) for iNOS/NO) [1] [3].
  • Assay Kits: Griess Reagent system for Nitric Oxide (NO) measurement; PGE₂ Enzyme Immunoassay (EIA) Kit; COX-2 Inhibitor Screening Kit.
  • Antibodies: For Western Blot analysis of iNOS and COX-2 protein expression.
  • Cell Viability Assay: MTT reagent or similar.

3. Detailed Procedure

Step 1: Cell Culture and Treatment

  • Culture RAW 264.7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere.
  • Seed cells into 96-well or 24-well plates at a density of 1 x 10⁵ cells/mL and allow to adhere overnight.
  • Pre-treat cells with various concentrations of the test compound (e.g., Sinapyl alcohol-d3) for 1-2 hours.
  • Co-stimulate the cells with LPS (e.g., 1 µg/mL) and the test compound for 18-24 hours. Include controls: vehicle (untreated), LPS-only, and positive inhibitor controls.

Step 2: Measurement of Cell Viability (MTT Assay)

  • After treatment, add MTT solution to each well and incubate for 2-4 hours.
  • Solubilize the formed formazan crystals with DMSO.
  • Measure the absorbance at 570 nm. Calculate cell viability as a percentage of the untreated control to ensure observed effects are not due to cytotoxicity [2] [3].

Step 3: Quantification of Inflammatory Markers

  • Nitric Oxide (NO) Production: Use the Griess reaction. Mix cell culture supernatant with an equal volume of Griess reagent. Measure absorbance at 540 nm and determine NO concentration using a sodium nitrite standard curve [1] [2] [3].
  • PGE₂ Production: Use a commercial PGE₂ EIA Kit according to the manufacturer's instructions to quantify PGE₂ levels in the cell culture supernatant [1] [2].

Step 4: Analysis of Protein Expression (Western Blot)

  • Lyse treated cells to extract total protein.
  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
  • Block the membrane and incubate with primary antibodies against iNOS and COX-2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
  • Visualize protein bands using an enhanced chemiluminescence (ECL) system. The reduction in band intensity indicates suppression of protein expression [1] [2].

Step 5: Evaluation of COX-2 Enzyme Activity Use a commercial COX-2 Inhibitor Screening Kit. This assay directly measures the conversion of arachidonic acid to prostaglandins by the COX-2 enzyme in the presence of your test compound, providing a direct IC₅₀ value for enzyme inhibition [3] [4].

Expected Results and Data Interpretation

The table below summarizes typical outcomes from the described experiments when testing an active compound like sinapyl alcohol.

Table 1: Expected Experimental Outcomes for an Active Inhibitor like Sinapyl Alcohol

Experimental Readout Expected Outcome with Active Compound Reference Activity (Natural Sinapyl Alcohol)
Cell Viability (MTT Assay) >90% viability at effective concentrations, indicating no cytotoxicity. Reported as non-toxic at effective doses [1].
NO Production (Griess Assay) Concentration-dependent decrease in NO levels. IC₅₀ = ~20 mg/kg in vivo; inhibits NO production in macrophages [1].
PGE₂ Production (EIA) Concentration-dependent decrease in PGE₂ levels. Inhibits LPS-induced PGE₂ production [1].
iNOS/COX-2 Protein (Western Blot) Reduced expression of iNOS and COX-2 proteins. Reduces iNOS and COX-2 expression in a concentration-dependent manner [1].
Direct COX-2 Enzyme Activity Concentration-dependent inhibition, allowing IC₅₀ calculation. (For reference, Celecoxib IC₅₀ ~ 0.04-0.42 µM) [5] [4].

Signaling Pathway and Experimental Workflow

The following diagram illustrates the proposed mechanism of action and the experimental workflow based on the literature.

G cluster_pathway Proposed Anti-inflammatory Mechanism cluster_workflow Experimental Workflow LPS LPS Stimulation NFkB_MAPK NF-κB / MAPK Signaling Activation LPS->NFkB_MAPK Transcription Transcription of Pro-inflammatory Genes NFkB_MAPK->Transcription iNOS iNOS Protein Transcription->iNOS COX2 COX-2 Protein Transcription->COX2 NO NO Production iNOS->NO PGE2 PGE₂ Production COX2->PGE2 Inhibitor This compound Inhibitor->NFkB_MAPK Inhibits A 1. Cell Seeding (RAW 264.7 Macrophages) B 2. Pre-treatment with Test Compound A->B C 3. Co-stimulation with LPS B->C D 4. Assay Execution C->D E1 Cell Viability (MTT Assay) D->E1 E2 NO Measurement (Griess Assay) D->E2 E3 PGE₂ Measurement (EIA) D->E3 E4 Protein Analysis (Western Blot) D->E4 F 5. Data Analysis E1->F E2->F E3->F E4->F

Important Notes for Researchers

  • Deuterium Isotope Effects: The use of This compound (deuterated sinapyl alcohol) may lead to kinetic isotope effects, where the carbon-deuterium (C-D) bond is stronger and harder to break than a carbon-hydrogen (C-H) bond. This can potentially alter the compound's metabolism, bioavailability, and potency compared to the natural form. These effects should be a key focus of the investigation.
  • Compound Solubility: The poor aqueous solubility of many novel compounds can limit their bioavailability and efficacy in assays. If low activity is observed, consider using drug delivery systems like niosomes or liposomes to enhance solubility and release, as demonstrated in recent studies [4].
  • Dose-Response Curves: It is crucial to perform all assays using a wide range of concentrations of this compound to establish a solid dose-response relationship and calculate accurate IC₅₀ values.

Reference Information

  • Sinapyl Alcohol: A monolignol, a key precursor in the biosynthesis of syringyl lignin in plants [6] [7]. It has demonstrated anti-inflammatory and antinociceptive effects in mouse and rat models, and it inhibits LPS-induced NO, PGE₂, and TNF-α production in macrophages by downregulating iNOS and COX-2 expression [1].
  • COX-2 Inhibitors (Coxibs): A class of NSAIDs designed to selectively inhibit the COX-2 enzyme to reduce inflammation without the gastrointestinal side effects associated with non-selective COX inhibition. Examples include Celecoxib and Rofecoxib (withdrawn) [5] [8] [9].

References

Comprehensive Application Notes and Protocols: Sinapyl Alcohol-D3 Yeast Accumulation and Efflux Assays for Studying ABC Transporter Function

Author: Smolecule Technical Support Team. Date: February 2026

Biological Context and Significance

Sinapyl alcohol is a monolignol precursor in the lignin biosynthetic pathway and plays a critical role in plant defense mechanisms by contributing to cell wall lignification, which creates a physical barrier against pathogen invasion [1] [2]. Recent groundbreaking research has demonstrated that the Lr34 resistance gene in wheat, which encodes an ABC transporter protein, provides broad-spectrum resistance to multiple fungal pathogens by functioning as a sinapyl alcohol transporter [1]. This discovery reveals a novel mechanism where ABC transporters contribute to disease resistance not through direct antimicrobial activity but by enhancing cell wall fortification through the transport of lignin precursors.

The yeast model system offers a well-established platform for characterizing transporter proteins through accumulation and efflux assays, allowing researchers to study protein function in a controlled environment [1] [3]. These assays are particularly valuable for investigating the substrate specificity and transport kinetics of ABC transporters like Lr34, which have been shown to mediate the cellular efflux of sinapyl alcohol [1]. Understanding these transport mechanisms provides crucial insights into plant defense systems and may inform strategies for enhancing crop resistance through genetic approaches that optimize this natural defense pathway.

Key Research Findings
  • Wheat lines carrying the Lr34res allele exhibit thicker cell walls and enhanced resistance to fungal penetration compared to susceptible variants [1]
  • Transcriptome and metabolite profiling revealed that the lignin biosynthetic pathway is suppressed in lr34 mutants, indicating disrupted cell wall lignification [1]
  • Yeast accumulation and efflux assays confirmed that the LR34 protein functions as a sinapyl alcohol transporter [1]
  • The disease resistance conferred by Lr34 can be enhanced by incorporating the TaCOMT-3B gene, which is responsible for the biosynthesis of sinapyl alcohol [1]

Assay Principles and Theoretical Framework

Rationale for Yeast-Based Transport Assays

Yeast systems provide an ideal experimental platform for characterizing plant transporter proteins due to their well-characterized genetics, ease of manipulation, and functional conservation of fundamental cellular processes. The discovery that Lr34 encodes an ABC transporter capable of transporting sinapyl alcohol was definitively demonstrated using yeast-based assays [1]. These assays leverage the fact that Saccharomyces cerevisiae possesses endogenous ABC transporters but can be genetically engineered to express heterologous transporter proteins while maintaining proper membrane localization and functionality.

The theoretical foundation for these assays rests on several key principles. First, ABC transporters utilize ATP hydrolysis to power the active transport of substrates across cellular membranes against concentration gradients [4]. Second, the membrane lipid environment, particularly ergosterol content and membrane fluidity, significantly influences transporter function as demonstrated in studies with yeast erg mutants [3]. Third, the chemical properties of sinapyl alcohol, including its planar aromatic structure and hydrophobic characteristics, make it amenable to detection and quantification in transport assays using either radioactive or fluorescent labeling approaches.

Assay Types and Detection Methods

Two complementary approaches are employed to study sinapyl alcohol transport:

  • Accumulation Assays: Measure the internal concentration of labeled sinapyl alcohol-d3 over time in yeast cells expressing the transporter of interest, typically showing reduced intracellular accumulation in cells with functional efflux activity.
  • Efflux Assays: Monitor the time-dependent release of pre-loaded this compound from yeast cells, with enhanced efflux rates indicating active transporter function.

These assays can employ various detection strategies. While the original Lr34 study did not specify the detection method [1], subsequent transporter research has utilized radiolabeled substrates (e.g., ³H or ¹⁴C labeling), fluorescent analogs, or mass spectrometry-based detection of compounds like this compound. The deuterated form (this compound) provides distinct mass spectral signatures that enable precise quantification against background compounds in complex biological samples.

The following diagram illustrates the key experimental workflows and transporter mechanisms covered in these protocols:

G cluster_0 ABC Transporter Mechanism Start Start Yeast Culture Transform Transform with Lr34 Expression Vector Start->Transform Harvest Harvest and Wash Cells Transform->Harvest SubstrateIncubation Incubate with This compound Harvest->SubstrateIncubation AccumulationAssay Accumulation Assay SubstrateIncubation->AccumulationAssay EffluxAssay Efflux Assay SubstrateIncubation->EffluxAssay ATP ATP Binding SubstrateIncubation->ATP SampleProcessing Process Samples AccumulationAssay->SampleProcessing EffluxAssay->SampleProcessing Analysis Quantify by LC-MS/MS SampleProcessing->Analysis DataInterpretation Interpret Results Analysis->DataInterpretation ConformationalChange Conformational Change ATP->ConformationalChange SubstrateExport Substrate Export ConformationalChange->SubstrateExport ADPRelease ADP Release SubstrateExport->ADPRelease

Figure 1: Experimental workflow for this compound yeast accumulation and efflux assays, illustrating the connection to ABC transporter mechanism. LC-MS/MS: liquid chromatography tandem mass spectrometry.

Materials and Equipment

Yeast Strains and Expression Vectors

Table 1: Yeast strains and expression vectors for transporter assays

Component Specifications Application Notes
S. cerevisiae strains Wild-type (e.g., ABC287) and isogenic erg mutants [3] erg mutants (e.g., erg2, erg3, erg4, erg6) provide altered membrane environments to study lipid-transporter interactions
Expression vector pYEUra3 with constitutive promoter (e.g., ADH1) [3] Provides stable maintenance and high-level expression in yeast systems
Transporter genes Lr34res (resistance allele), Lr34sus (susceptible allele) [1] Critical for comparative studies of transporter function; empty vector serves as negative control
Reagents and Solutions

Table 2: Key reagents and solutions for accumulation and efflux assays

Reagent Composition/Specification Storage Conditions
This compound Deuterated at three positions; ≥95% purity by HPLC -20°C in desiccated, dark conditions; prepare fresh stock solutions
Assay buffer 50 mM potassium phosphate, pH 6.5, 2% glucose 4°C for short-term; filter sterilize
Inhibitor solutions Sodium orthovanadate (100 mM), NaN₃ (100 mM) -20°C in aliquots; avoid freeze-thaw cycles
Stop solution Ice-cold PBS with 0.1% Triton X-100 4°C; prepare fresh weekly
Extraction solvent Methanol:water (80:20, v/v) with internal standard -20°C; protect from light
Culture medium YNB with 2% glucose and appropriate auxotrophic supplements [3] Room temperature for powder; 4°C for prepared medium
Equipment and Instrumentation
  • Laminar flow hood for sterile techniques
  • Temperature-controlled shaker incubator (30°C for yeast culture)
  • Refrigerated centrifuge with capacity for 15 mL and 50 mL tubes
  • Microcentrifuge for 1.5-2.0 mL tubes
  • Cell density meter or spectrophotometer for measuring optical density
  • Liquid chromatography system with C18 reverse-phase column
  • Tandem mass spectrometer with electrospray ionization (ESI) source
  • Vortex mixer and tube rotator
  • Precision balances and pipettes
  • Liquid scintillation counter (if using radiolabeled substrates)

Step-by-Step Protocols

Yeast Culture and Transformation
  • Strain Maintenance: Maintain yeast strains on YNB agar plates with appropriate auxotrophic supplements at 4°C, subculturing monthly [3].

  • Strain Transformation: Transform yeast strains with Lr34 expression vectors or empty vector controls using the lithium acetate method [3]. Select transformants on appropriate dropout media.

  • Pre-culture Preparation: Inoculate 5 mL of YNB medium with a single colony and incubate overnight at 30°C with shaking at 200 rpm.

  • Experimental Culture: Dilute the overnight culture to OD₆₀₀ ≈ 0.1 in fresh YNB medium and grow to mid-log phase (OD₆₀₀ ≈ 0.6-0.8), which typically requires 4-6 hours.

This compound Accumulation Assay
  • Cell Harvest: Collect 10 OD₆₀₀ units of yeast cells (approximately 1.5-2.0 × 10⁷ cells) by centrifugation at 3,000 × g for 5 minutes at room temperature.

  • Cell Washing: Wash cells twice with 10 mL of assay buffer to remove residual medium components.

  • Metabolic Pre-conditioning: Resuspend cells in 1 mL assay buffer and incubate for 10 minutes at 30°C with shaking to deplete endogenous energy reserves.

  • Substrate Exposure: Add this compound to a final concentration of 10-100 μM and incubate at 30°C with shaking. Remove 100 μL aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Uptake: Immediately mix each aliquot with 1 mL of ice-cold stop solution and place on ice.

  • Cell Washing: Pellet cells at 4°C, wash twice with 1 mL ice-cold PBS, and transfer to clean microcentrifuge tubes.

  • Sample Extraction: Add 200 μL of extraction solvent to cell pellets, vortex vigorously for 1 minute, and incubate for 30 minutes at 4°C with occasional mixing.

  • Debris Removal: Centrifuge at 15,000 × g for 10 minutes at 4°C and transfer supernatant to LC-MS vials for analysis.

This compound Efflux Assay
  • Cell Loading: Follow steps 1-4 of the accumulation assay to load cells with this compound for 60 minutes.

  • Substrate Removal: Pellet cells at 3,000 × g for 5 minutes and wash twice with 10 mL assay buffer to remove extracellular substrate.

  • Efflux Initiation: Resuspend cells in 1 mL fresh assay buffer with or without energy inhibitors (e.g., 1 mM sodium orthovanadate) and maintain at 30°C with shaking.

  • Time Course Sampling: Remove 100 μL aliquots at various time points (e.g., 0, 2, 5, 10, 20, 30 minutes) and immediately separate cells from medium by filtration through 0.45 μm filters or rapid centrifugation.

  • Sample Processing:

    • For intracellular content: Process cell pellets as described in accumulation assay steps 6-8
    • For extracellular content: Transfer medium directly to LC-MS vials for analysis
  • Control Samples: Include samples with 1 mM sodium orthovanadate (ABC transporter inhibitor) or incubation at 4°C to distinguish active transport from passive diffusion.

The following diagram illustrates the key mechanistic steps of ABC transporter-mediated efflux and the points of inhibitor action:

G Intracellular Intracellular Space SA This compound Intracellular->SA Membrane Plasma Membrane Extracellular Extracellular Space T1 Substrate Binding T2 ATP Binding T1->T2 T4 Substrate Release T1->T4 T3 Conformational Change T2->T3 T3->T4 T4->Extracellular T5 ADP/Pi Release T4->T5 T5->T1 ADP ADP + Pi T5->ADP SA->T1 ATP ATP ATP->T2 Vanadate Vanadate Inhibition Vanadate->T5

Figure 2: Mechanism of ABC transporter-mediated efflux of this compound, showing the transport cycle and points of inhibitor action. Vanadate inhibits the transporter by stabilizing the ADP-bound state, preventing cycle completion.

Data Analysis and Interpretation

Quantification and Normalization
  • LC-MS/MS Analysis: Quantify this compound using multiple reaction monitoring (MRM) transitions with deuterated internal standards for precise quantification
  • Standard Curves: Prepare fresh standard curves (0.1-1000 nM) in extraction solvent for each experiment
  • Cellular Normalization: Normalize intracellular this compound levels to total cellular protein content or cell number
  • Kinetic Parameters: Calculate initial rates of accumulation/efflux from linear portions of time courses
Sample Calculations

Intracellular Concentration:

Efflux Rate:

Accumulation Ratio:

Expected Results and Interpretation

Table 3: Expected outcomes for this compound transport assays in different yeast strains

Yeast Strain Accumulation Assay Efflux Assay Interpretation
Vector control High intracellular accumulation Low efflux rate Baseline passive diffusion
Lr34sus expressor Moderate accumulation Moderate efflux rate Partial transporter activity
Lr34res expressor Low accumulation High efflux rate Active transporter function
+ Vanadate inhibitor Increased accumulation Decreased efflux ABC transporter specificity

Technical Notes and Troubleshooting

Critical Optimization Parameters
  • Cell Density: Maintain OD₆₀₀ < 1.0 during assays to ensure adequate oxygenation and nutrient availability
  • Substrate Concentration: Perform preliminary experiments with 1-500 μM this compound to establish linear range for transport
  • Time Points: Include early time points (0-5 minutes) to accurately determine initial rates
  • Temperature Control: Maintain consistent temperature throughout assay as transport is highly temperature-sensitive
  • Energy Status: Ensure adequate glucose in assay buffer to support ATP-dependent transport
Troubleshooting Common Issues
  • High Background Signal: Increase wash stringency, include more wash steps, or verify specificity of MRM transitions
  • Low Signal-to-Noise Ratio: Increase cell number per sample, optimize LC-MS/MS parameters, or check substrate integrity
  • Poor Reproducibility: Standardize culture conditions, use consistent cell harvesting methods, and prepare fresh solutions
  • Unusually High Passive Diffusion: Check membrane integrity, verify proper strain genotype, or test different assay buffers
Membrane Environment Considerations

Research has demonstrated that the lipid environment significantly impacts ABC transporter function [3]. Studies with yeast erg mutants have shown that membrane fluidity alterations can affect drug susceptibilities and transporter efficiency. When working with heterologous plant transporters in yeast systems, consider that:

  • Ergosterol composition differences between yeast and plant membranes may affect transporter activity
  • Membrane fluidizers like benzyl alcohol can be used to experimentally modulate membrane properties
  • Certain ABC transporters (like Cdr1p) show greater sensitivity to membrane lipid perturbations than others [3]

References

optimizing deuterium incorporation in monolignols

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: Why use deuterium-labeled monolignols in research? Deuterium labeling is a powerful tool for tracing the metabolic fate of monolignols within the complex process of lignin biosynthesis. By substituting hydrogen with deuterium, researchers can track how these precursors are incorporated into the lignin polymer using techniques like gas chromatography-mass spectrometry (GC-MS) [1]. In drug development, deuterium incorporation is primarily used to alter the metabolic profile of a drug candidate, potentially improving its pharmacokinetics, reducing toxicity, or preventing the formation of unwanted metabolites [2] [3].

  • Q2: What is the difference between feeding labeled monolignols vs. monolignol glucosides? Research shows that the form of the precursor you use affects how it is incorporated. Deuterated coniferyl alcohol is incorporated into lignin more directly. In contrast, its glucoside counterpart, coniferin, undergoes different metabolic processing, often resulting in the loss of one deuterium atom before being incorporated into the polymer, especially in syringyl lignin units [1].

  • Q3: Can the choice of plant model affect my results? Yes, the incorporation efficiency and pattern of deuterated precursors can vary between species. For instance, a study on Eucalyptus camaldulensis and Magnolia kobus showed that the incorporation efficiency into syringyl lignin and the ratio of different deuterated units (tetradeutero vs. pentadeutero) differed between the two trees when fed the same labeled coniferin [1].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpected deuterium loss in final lignin Metabolic processing during incorporation (e.g., glycoside hydrolysis, side-chain reactions) [1]. Verify the integrity of your precursor; consider using the alcohol form for more direct incorporation; analyze specific lignin units separately (G vs. S units).
Low incorporation efficiency Biological barriers preventing precursor uptake or transport to the lignifying cell wall [4]. Optimize the feeding method (e.g., vacuum infiltration, stem feeding); ensure precursor solubility and concentration; confirm plant vitality during the experiment.
Inconsistent results between species Innate differences in lignification enzymes, monolignol transport mechanisms, or cell wall biochemistry [1] [4]. Include an internal control species with known behavior; characterize the baseline lignin composition and biosynthesis rate in your new model species.

Experimental Protocols & Data

The table below summarizes key quantitative data from a foundational study on feeding deuterated precursors to angiosperm trees [1].

Deuterated Precursor Plant Model Key Incorporation Findings Interpretation

| Coniferyl Alcohol (pentadeutero) | Eucalyptus camaldulensis, Magnolia kobus | High proportion of pentadeutero-labeled G and S units. | Demonstrates direct incorporation into lignin with minimal modification. | | Coniferin (pentadeutero) | Eucalyptus camaldulensis, Magnolia kobus | Predominantly incorporated as tetradeutero units, especially in S lignin. | Indicates metabolic processing (likely deuterium loss from the side-chain during glycoside metabolism). |

Core Experimental Workflow

The following diagram illustrates a generalized workflow for a precursor feeding experiment, based on the methodologies cited.

Start Start: Synthesize Deuterated Monolignol Precursor A Feed to Growing Plant (e.g., stem injection) Start->A B Incubation Period (allow for incorporation) A->B C Sample Newly Formed Xylem B->C D Extract and Purify Lignin C->D E Analyze via GC-MS D->E F Interpret Incorporation Pattern (e.g., deuterium retention, unit type) E->F

Key Principles for Experimental Design

Based on the search results, here are the core concepts to guide your research:

  • The Kinetic Isotope Effect (KIE) is Fundamental: Replacing C-H with a stronger C-D bond can slow down the rate of metabolic reactions, particularly oxidative metabolism by enzymes like cytochrome P450s. This is a key principle for using deuterium in drug development [2] [3].
  • Lignin Biosynthesis is Flexible and Complex: Monolignol incorporation into lignin is primarily a radical-based, chemically controlled process, not strictly enzyme-template driven. The plant can incorporate a variety of phenolic compounds, and the process is influenced by local microenvironments [4].
  • Precursor Form Matters: Monolignols can be transported and stored as glucosides (e.g., coniferin). Using the glucoside versus the free alcohol can lead to different incorporation patterns due to the required enzymatic activation [1] [4].

References

solvent selection for sinapyl alcohol-d3 synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Method for Sinapyl Alcohol

The foundational synthesis of sinapyl alcohol from its aldehyde precursor is highly regioselective and simple to execute, making it a suitable starting point for developing your deuterated synthesis [1].

Simplified Preparation from Sinapaldehyde

  • Reaction: Reduction of sinapaldehyde.
  • Reducing Agent: Borohydride exchange resin in methanol [1].
  • Key Advantage: This method is noted for its simplicity and high regioselectivity, ideal for researchers who may not have extensive synthetic chemistry expertise.

Solvent Substitution Guide

When adapting this method for deuterated synthesis, you might need to select different solvents. The table below outlines key properties to consider for solvent selection and substitution, based on general formulation principles [2].

Property Description & Application Common Issues
Evaporation Rate Speed at which solvent leaves coating; crucial for application method (e.g., fast for spray, slow for brush) [2]. Too fast: cobwebbing, orange peel. Too slow: sagging, runs [2].
Solvent Activity (Solvency) Active solvents dissolve resins/reduce viscosity. Latent solvents (alcohols) work poorly alone but well in blends. Diluents primarily dilute and lower cost [2]. Inefficient viscosity reduction, compatibility issues, resin precipitation [2].

Troubleshooting Common Solvent Problems

Here are some common issues related to solvents and their solutions that you might encounter during synthesis or analysis.

  • Problem: Poor Reduction Efficiency

    • Cause: The solvent (e.g., methanol) may not effectively dissolve the sinapaldehyde precursor or the borohydride exchange resin, limiting their interaction.
    • Solution: Explore solvent blends. A small portion of a more powerful solvent like tetrahydrofuran (THF) could be used to pre-dissolve the sinapaldehyde before adding to the methanol and resin [2].
  • Problem: Unwanted Side Reactions

    • Cause: The chosen solvent interacts adversely with the reducing agent or the deuterated reagent, leading to decomposition or hydrogen/deuterium scrambling.
    • Solution: Ensure solvent anhydrity. For sodium borodeuteride (NaBD₄) reduction, deuterated methanol (CD₃OD) or deuterated THF might be necessary to prevent proton exchange and preserve deuterium incorporation [2].
  • Problem: Challenges in Product Purification & Analysis

    • Cause: Co-elution of solvent-derived impurities with the target compound during Liquid Chromatography (LC) analysis, making quantification difficult.
    • Solution: Optimize the LC method. This can involve adjusting the mobile phase's pH, using a different buffer, or employing a gradient elution to better separate sinapyl alcohol-d3 from impurities [3]. Ultra-high-performance supercritical fluid chromatography (UHPSFC) is another powerful technique for analyzing complex lignin-derived mixtures [4].

Experimental Workflow for Synthesis & Analysis

The following diagram summarizes the key stages and decision points in the synthesis and analysis of this compound, incorporating the troubleshooting advice.

cluster_synth Synthesis Stage cluster_analysis Analysis & Purification Stage Start Start: Plan this compound Synthesis S1 Select Reducing Agent (e.g., NaBD₄) Start->S1 S2 Choose Solvent S1->S2 S3 Consider Anhydrous/Deuterated Solvents (e.g., CD₃OD) S2->S3 S4 Execute Reduction of Sinapaldehyde S3->S4 S5 Crude Product S4->S5 A1 Analyze Crude Mixture (e.g., UHPSFC/MS) S5->A1 A2 Purification (Flash Chromatography) A1->A2 If impurities detected A3 Final Pure This compound A1->A3 If purity is sufficient A2->A3

References

preventing decomposition of deuterated sinapyl alcohol

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Deuteration & Lignin Stability

Issue Possible Cause Investigation & Resolution
Low Deuteration Efficiency Incomplete deuterium incorporation during synthesis; proton exchange from reaction solvents/catalysts. Verify isotopic purity via Mass Spectrometry (MS) and quantitative NMR [1] [2]. Use deuterated reagents (e.g., NaBD₄, D₂O, (ND₄)₂SO₄) and avoid catalysts with exchangeable protons (e.g., piperidine, aniline) [1].
Unexpected Metabolites or Degradation Products Kinetic Isotope Effect (KIE): C-D bond is stronger than C-H, altering the rate of metabolic cleavage and potentially shifting degradation pathways [3] [4]. Conduct stability studies under ICH guidelines (temperature, humidity, oxidation). Use LC-MS/MS to identify new deuterium-stabilized metabolites that may form [2] [3].
Signal Interference in NMR Analysis Incomplete deuteration or proton exchange from residual solvents, leading to high background signals. Use fully deuterated solvents. Confirm successful "signal silencing" in the final polymer (e.g., DHP) via HSQC NMR, which will show suppressed signals at deuterated positions [1].
Oxidative Degradation Exposure to atmospheric oxygen, especially in solution. Store samples under inert gas (N₂, Argon). Use antioxidants that do not interfere with analysis. Work in anhydrous, anaerobic conditions as much as possible [5].
Acid/Base-Catalyzed Deuterium Loss Exposure to acidic or basic conditions, leading to proton-deuteron exchange, particularly at oxygen-bound sites. Maintain neutral pH during synthesis and storage. Beware of acidic protons in buffers and solvents [1].

Experimental Protocols & Key Analyses

The table below outlines critical experiments to characterize your deuterated compound and assess its stability.

Objective Method Key Details & Application
Confirm Deuteration Efficiency & Position Nuclear Magnetic Resonance (NMR) ¹H NMR: Quantifies residual proton signals. HSQC NMR: Confirms deuterium positions in the molecular structure and in the resulting dehydrogenative polymer (DHP) [1] [6].
Determine Isotopic Purity Mass Spectrometry (MS) LC-MS or GC-MS: Measures the mass shift due to deuteration and identifies species with incomplete labeling. Essential for regulatory documentation [2].
Assess Stability & Degradation Forced Degradation Studies Expose compound to stressed conditions (e.g., heat, light, humidity, oxidants) per ICH Q1A(R2) guidelines. Use LC-MS to monitor formation of impurities and deuterium loss [2].
Polymerization & "Silencing" Validation Synthesis of Deuterated Dehydrogenative Polymer (DHP) Prepare lignin-like polymer solely from deuterated sinapyl alcohol. Compare its HSQC NMR spectrum with that of a standard DHP to confirm signal suppression [1].
Monitor Oxidative Changes Fourier-Transform Infrared (FT-IR) Spectroscopy Track the appearance of carbonyl groups (e.g., aldehydes, carboxylic acids) which are stable products of lignin oxidation [5].

FAQ on Deuterated Sinapyl Alcohol

Q1: Why use deuterated sinapyl alcohol in research? Deuterating sinapyl alcohol allows it to act as a "silent" monomer in NMR studies. When incorporated into lignin or a lignin-like polymer (DHP), it suppresses its own NMR signals, making it easier to observe signals from other components of interest, such as a "seed" compound or a lignin-carbohydrate complex (LCC) model, thereby elucidating the lignin chain-growth mechanism [1].

Q2: What is the primary chemical rationale for improved stability? The key principle is the Deuterium Kinetic Isotope Effect (DKIE). A carbon-deuterium (C-D) bond is stronger and has a lower ground-state energy than a carbon-hydrogen (C-H) bond. This requires a higher activation energy to break, leading to a slower rate of reaction for steps involving the cleavage of that bond. This can slow down metabolic degradation and oxidative processes, improving the compound's stability [3] [4].

Q3: How can I prevent deuterium loss at the γ-position during polymerization? Research on coniferyl alcohol shows that while deuterium at the methoxy, α-, and β-positions is highly retained, some deuterium at the γ-position can be lost during dehydrogenative polymerization. Ensuring a high initial deuteration grade (e.g., >98%) at the γ-position is critical. The choice of reduction agent during synthesis (e.g., NaBD₄ instead of NaBH₄) is also key to installing the deuterium label correctly [1].

Workflow for Synthesis & Stability Assessment

The following diagram maps the key stages from synthesis to stability verification:

Start Start: Plan Synthesis Synth Synthesis of Deuterated Sinapyl Alcohol Start->Synth Char Characterization Synth->Char Polymer Polymerization (DHP Formation) Char->Polymer NMR NMR Analysis of DHP Polymer->NMR Stable Stable, 'Silent' System NMR->Stable Successful silencing Trouble Troubleshoot Issues NMR->Trouble High background signal Trouble->Synth e.g., Improve deuteration Trouble->Polymer e.g., Optimize conditions

References

sinapyl alcohol-d3 storage conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

Storage & Handling Specifications

The table below summarizes the key storage and handling information for Sinapyl alcohol-d3 based on the available data.

Aspect Specification Source / Additional Context
Product Form Solid [1]
Appearance Light yellow to yellow [1]
Primary Storage 4°C, protected from light, stored under nitrogen [1]
Long-term Storage -80°C: 6 months; -20°C: 1 month (must be protected from light & stored under nitrogen) [1]
CAS Number 934634-29-4 [1]
Molecular Formula C₁₁H₁₁D₃O₄ [1]

Experimental Context and Protocols

While the search results do not contain explicit troubleshooting guides, they provide important context on how Sinapyl alcohol and its deuterated form are used in research, which can inform handling practices.

  • Role in Research: this compound is a deuterium-labeled version of Sinapyl alcohol. It is primarily used as a tracer or an internal standard for quantitative analysis in techniques like NMR, GC-MS, or LC-MS [1]. Its non-labeled counterpart is a key monolignol involved in lignin biosynthesis in plants and has documented anti-inflammatory and antinociceptive properties [1] [2] [3].
  • Relevant Analytical Methods: The stability of Sinapyl alcohol is crucial for accurate analysis. Several chromatographic methods have been developed for separating and quantifying it and related compounds:
    • High-Performance Liquid Chromatography (HPLC): A method using a C18 column with a methanol-water mobile phase, a flow rate of 0.4-0.7 mL/min, and detection at 275 nm can effectively separate and detect sinapyl alcohol [4].
    • Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC): This technique has been used for the rapid separation (under 6 minutes) of complex mixtures containing lignin-derived compounds, including sinapyl alcohol, coupled with mass spectrometry for detection [5].

Experimental Workflow for Analysis

The following diagram outlines a general workflow for preparing and analyzing a sample containing this compound, integrating the storage conditions and analytical methods mentioned above.

Start Start: Retrieve this compound Storage Storage Condition: 4°C, protected from light, under nitrogen Start->Storage Weighing Weighing & Solution Prep Storage->Weighing Allow to equilibrate to room temp if needed Analysis Quantitative Analysis Weighing->Analysis HPLC HPLC (e.g., C18 column) Detection: 275 nm Analysis->HPLC MS LC-MS / GC-MS / NMR (Using internal standard) Analysis->MS Data Data Collection & Analysis HPLC->Data MS->Data

Frequently Asked Questions

  • Why is it critical to store this compound under nitrogen and protected from light? Sinapyl alcohol is a phenolic compound. Exposure to air (oxygen) can lead to oxidation, while light can accelerate decomposition reactions. Storing under an inert nitrogen atmosphere and in the dark is a standard practice to prevent degradation and maintain the stability and purity of the compound for accurate experimental results.

  • My this compound has turned a darker yellow. Is it still usable? The pure compound is described as "light yellow to yellow" [1]. A significant darkening in color may indicate decomposition or oxidation. For quantitative work where precision is paramount (especially when used as an internal standard), it is advisable to use a fresh batch or have the current batch analyzed for purity. For qualitative work, it may still be usable, but the potential impact on your results should be considered.

  • Can I use this compound in an SFC-MS method? Yes, the principles are sound. While one study focused on the analysis of various lignin-derived monomers, including sinapyl alcohol, using UHPSFC/QTOF-MS [5], the deuterated form (this compound) is specifically designed to be used as an internal standard in such MS-based techniques [1]. You would need to optimize the ionization and separation parameters for your specific instrument.

References

sinapyl alcohol-d3 reaction time and temperature optimization

Author: Smolecule Technical Support Team. Date: February 2026

Sinapyl Alcohol & Reaction Optimization FAQs

Here are answers to some common questions you might encounter when working with sinapyl alcohol and related compounds.

  • What is sinapyl alcohol and what is its significance? Sinapyl alcohol is one of the three primary monolignol monomers, along with p-coumaryl and coniferyl alcohols, that form the complex polymer lignin in plant cell walls [1]. In a pharmaceutical or biochemical context, understanding its properties is crucial because recent research has shown that proteins which transport sinapyl alcohol can play a direct role in conferring broad-spectrum disease resistance in plants, highlighting its biological importance beyond structural applications [2].

  • What are the limitations of a "One Factor at a Time" (OFAT) approach to optimization? The OFAT method, where only one variable is changed while others are held constant, is intuitive but often inaccurate and inefficient [3]. It ignores synergistic effects between variables (e.g., how the ideal temperature might depend on the reaction time) and frequently fails to find the true optimum conditions because it cannot model the nonlinear responses of chemical systems [3].

  • What are more effective methods for reaction optimization? For robust optimization, consider statistical and algorithmic approaches:

    • Design of Experiments (DoE): A statistical method that uses predefined experimental designs to build a mathematical model of the reaction. This model can identify optimal factor levels and visualize their effects, making it highly efficient for screening and optimization [3].
    • Machine Learning (ML) and Bayesian Optimization: These are powerful tools for navigating complex parameter spaces. They use data from initial experiments to suggest the most promising subsequent experiments, dramatically reducing the number of trials needed to find the optimum [4]. One study reported a potential reduction of experiments by up to 85% [4].

Experimental Design & Troubleshooting

Since direct parameters for sinapyl alcohol-d3 are not available, here is a framework for designing your optimization campaign.

1. Foundational Knowledge & Suggested Starting Points

While specific data for this compound is lacking, you can derive starting points from research on similar compounds.

The table below summarizes one example of biotransformation conditions for producing non-deuterated 4-hydroxycinnamyl alcohols (the chemical family of sinapyl alcohol) and a general optimization framework:

Aspect Example from Related System Suggested Approach for Your Optimization
Temperature 30°C for biosynthesis of coniferyl alcohol [5] Test a range (e.g., 20°C - 50°C) around the example value.
pH pH 7.0 [5] Explore mild acidic to neutral conditions (pH 6.0 - 8.0).
Methodology One Factor at a Time (OFAT) [3] Use Design of Experiments (DoE) or Bayesian Optimization [3] [4].
Key Factors Catalyst loading, solvent, time [3] Identify critical variables for your specific reaction (e.g., catalyst, deuterium source).

2. A Workflow for Optimizing Your Reaction

The following diagram outlines a systematic workflow for your optimization process, incorporating the advanced methodologies mentioned above.

Start Define Reaction and Goal Literature Gather Prior Knowledge (e.g., from similar reactions) Start->Literature DoE Design of Experiments (DoE) Screen Key Variables Literature->DoE ML Bayesian Optimization (For complex spaces) Literature->ML Alternative Path Model Build Statistical Model & Identify Optimum DoE->Model Verify Run Verification Experiment Model->Verify Success Optimal Conditions Found Verify->Success ML->Success

3. Troubleshooting Common Scenarios

  • "My reaction yield is low or the reaction does not proceed."

    • Check catalyst and co-factors: The enzymatic biosynthesis of sinapyl alcohol requires specific enzymes (4CL, CCR, CAD) and co-factors like ATP and NADPH [5]. Ensure your synthetic catalytic system is active and all necessary components are present.
    • Confirm reactant stability: Deuterated compounds can sometimes exhibit kinetic isotope effects, which may alter reaction rates compared to the non-deuterated version. Your reaction with this compound might require different conditions than those used for sinapyl alcohol.
  • "The reaction produces too many by-products."

    • Optimize for selectivity: Use a DoE approach to model the response of both the desired product and key by-products. This can help you find conditions that maximize main product formation while minimizing side reactions [3].
    • Control temperature carefully: Higher temperatures can lead to decomposition and increased by-products. The suggested range in the table above is a prudent starting point.

Key Takeaways for Your Research

  • Foundational Role: Sinapyl alcohol is a key lignin monomer in plants, and its transport can be a critical mechanism in biological defense systems [1] [2].
  • Optimization Strategy: Avoid inefficient OFAT methods. For robust results, employ structured approaches like Design of Experiments (DoE) or Machine Learning-driven Bayesian optimization [3] [4].
  • Experimental Starting Point: While direct data is unavailable, you can base initial experiments on conditions used for similar compounds (e.g., ~30°C, neutral pH) and systematically explore from there [5].

References

improving regioselectivity in sinapyl alcohol deuteration

Author: Smolecule Technical Support Team. Date: February 2026

FAWs: Fundamentals of Monolignol Deuteration

Q1: Why is deuteration used in lignin and monolignol studies? Deuterium (D) is a stable isotope of hydrogen. Incorporating it into molecules serves two primary purposes in NMR analysis:

  • Signal Silencing: Deuterium atoms are virtually "invisible" in standard ¹H and HSQC NMR spectra. This allows researchers to suppress specific signals, making it easier to observe the signals of interest from other parts of the molecule or from "seed" compounds in a polymer [1].
  • Tracing: Deuterated compounds can act as tracers to study biosynthetic pathways or the behavior of molecules in complex systems [1].

Q2: What are the key challenges in achieving high regioselectivity during monolignol deuteration? The main challenge is preventing hydrogen-deuterium (H-D) exchange from the solvent or catalysts at the specific positions you want to deuterate. This requires careful selection of reagents and conditions [1]:

  • Acidic/Basic Protons: The α- and γ-positions on the monolignol side chain are somewhat acidic and can exchange with protons from the environment if the conditions are not controlled.
  • Catalyst Selection: Traditional catalysts like aniline or piperidine have exchangeable N-H protons that can scramble the deuteration, introducing protium (H) and reducing deuteration efficiency [1].

Troubleshooting Guide: Common Issues & Solutions

Issue Possible Cause Suggested Solution
Low Deuteration Efficiency at β-position H-D exchange from residual protium in deuterated malonic acid reagent [1]. Purify deuterated malonic acid (e.g., via multiple recrystallizations from D₂O) to maximize deuteration level before use [1].
Loss of Deuteration at γ-position H-D exchange during the reduction step of the synthetic pathway [1]. Use a deuterated reducing agent like NaBD₄ instead of NaBH₄ to incorporate deuterium directly at the γ-position during the conversion from acid to alcohol [1].
H-D Scrambling from Catalysts Use of catalysts with exchangeable protons (e.g., aniline, piperidine) [1]. Replace traditional catalysts with alternatives that have deuterable sites. Ammonium sulfate ((NH₄)₂SO₄) is effective, and its deuterated form ((ND₄)₂SO₄) is commercially available [1].
Unexpected H Incorporation at Formyl Group Reductive conditions (e.g., H₂-Pd/C) can revert formyl-D to H [1]. Use strong acid (e.g., TfOH) for deprotection steps instead of reductive conditions. TfOD (deuterated acid) is commercially available to prevent any back-exchange [1].

Experimental Protocol: Insights from Coniferyl Alcohol-d₇ Synthesis

The following workflow synthesizes coniferyl alcohol-d₇, offering a practical guide. The same principles can be adapted for sinapyl alcohol. The key to improving regioselectivity lies in the specific reagent choices at each step.

Start Start: Protocatechualdehyde Step1 1. Selective Benzylation (Protects one phenolic OH) Start->Step1 Step2 2. Methoxy Group Deuteration (Use CD3OTs) Step1->Step2 Step3 3. Formyl Group Deuteration (Geng's Umpolung with D2O) > 99% D efficiency Step2->Step3 Step4 4. Deprotection (Use TfOH/TfOD, not H2-Pd/C) Preserves formyl-D Step3->Step4 Vanillin_d4 Vanillin-d4 (>99% D on OCH3 and CHO) Step4->Vanillin_d4 Step5 5. Knoevenagel-Doebner Reaction with Malonic acid-d4 & (ND4)2SO4 Vanillin_d4->Step5 Step6 6. Side-Chain Reduction (Luche reduction with NaBD4) Step5->Step6 Final Final: Coniferyl Alcohol-d7 (High D retention at OCH3, α, β, γ) Step6->Final

Key Regioselective Steps and Rationale:

  • Step 2 (Methoxy-d₃): Using deuterated methylating reagent (CD₃OTs) directly introduces a non-exchangeable deuterated methoxy group [1].
  • Step 3 (Formyl-d): Geng's umpolung method with D₂O efficiently deuterates the formyl group. Repeating this step can drive efficiency to >99% [1].
  • Step 4 (Deprotection): Using a strong acid (TfOH) instead of reductive catalysis (H₂-Pd/C) is crucial to prevent the loss of deuterium from the formyl group [1].
  • Step 5 (Side Chain-d₂):
    • Using fully deuterated malonic acid-d₄ is the source of deuterium for the α- and β-positions.
    • Replacing piperidine with deuterated ammonium sulfate ((ND₄)₂SO₄) is a critical innovation to prevent H-D scrambling from the catalyst, safeguarding the regioselectivity [1].
  • Step 6 (Alcohol-d₂): Using sodium borodeuteride (NaBD₄) directly introduces deuterium at the γ-position during the reduction of the carboxylic acid to the alcohol [1].

Key Takeaways for Your Research

The strategies from coniferyl alcohol synthesis provide a roadmap for sinapyl alcohol deuteration:

  • Focus on Reagent Purity: The deuteration level of your final product is limited by the deuteration level of your starting materials, like malonic acid-d₄.
  • Eliminate Exchangeable Protons: Scrutinize every reagent and catalyst in your protocol. Replace any with exchangeable N-H or O-H protons with deuterated versions or safer alternatives.
  • Adapt the Core Steps: The use of (ND₄)₂SO₄ as a catalyst and NaBD₄ as a reducing agent are directly transferable and highly effective strategies for sinapyl alcohol.

References

sinapyl alcohol-d3 analytical method validation challenges

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Sinapyl Alcohol & Analytical Validation

  • What is sinapyl alcohol? Sinapyl alcohol is one of the three main monolignol monomers, along with p-coumaryl and coniferyl alcohols, that are the primary building blocks for lignin in plants [1]. It is a phytochemical synthesized via the phenylpropanoid biochemical pathway [2].

  • Why is analyzing sinapyl alcohol challenging? As an organic compound with specific functional groups, its analysis, often via techniques like LC-MS or GC-MS, requires careful method development. Key challenges include ensuring the compound's stability during sample preparation and analysis, achieving sufficient separation from similar monolignols, and obtaining accurate detection and quantification [1] [3].

  • What are the core parameters for validating an analytical method? According to regulatory guidelines (e.g., ICH Q2(R2)), method validation must demonstrate that the procedure is suitable for its intended use. The table below summarizes the essential parameters [4] [5] [6].

Validation Parameter Description Common Challenge for Specific Compounds
Accuracy Closeness between measured value and accepted reference value Demonstrating recovery of the analyte from a complex matrix [6].
Precision Closeness of agreement between a series of measurements Repeatability (within-lab) and reproducibility (between-lab) variability [4].
Specificity Ability to assess the analyte unequivocally in the presence of other components Separating the analyte from closely related isomers or degradation products [4].
Linearity Ability to obtain test results proportional to the analyte concentration Establishing a linear range that covers all expected sample concentrations [4].
Range Interval between upper and lower concentration of analyte Ensuring the validated range encompasses the intended use [4].
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters Identifying critical parameters (e.g., pH, temperature) that affect results [5].

Troubleshooting Guide: A Framework for Novel Analytes like Sinapyl Alcohol-d3

While specific data for this compound is unavailable, the following workflow outlines a systematic, risk-based approach to developing and validating an analytical method for a novel or challenging analyte. You can use this framework to structure your experimentation.

Start Start: Method Issue Step1 1. Define Context of Use (CoU) Start->Step1 Step2 2. Risk Assessment & Hypothesis Step1->Step2 Step3 3. Investigate Critical Parameters Step2->Step3 p1 Step2->p1 Step4 4. Implement & Document Fix Step3->Step4 Step5 5. Verify & Re-validate Step4->Step5 Issue1 p1->Issue1  Poor Chromatography? Issue2 p1->Issue2  Low Recovery/Accuracy? Issue3 p1->Issue3  Signal Instability? p2 p3 p4 Issue1->p2 Issue2->p2 Issue3->p2

Workflow Explanation:

  • Define Context of Use (CoU): Clearly state the method's purpose. Is it for qualitative identification or precise quantification? This determines the required validation rigor [6].
  • Risk Assessment & Hypothesis: Identify the specific failure (e.g., peak tailing, low signal). Formulate a hypothesis for its root cause.
  • Investigate Critical Parameters: Based on your hypothesis, experimentally test key factors. The diagram lists common investigation areas for frequent issues.
  • Implement & Document Fix: Once an optimal condition is found, update the Standard Operating Procedure (SOP) with precise details.
  • Verify & Re-validate: Perform a small-scale validation to demonstrate that the change has resolved the issue and the method is now fit-for-purpose.

Proposed Experimental Pathways for Investigation

For the challenges highlighted in the troubleshooting guide, here are more detailed experimental approaches.

Detailed Protocol: Investigating Chromatographic Separation
  • Objective: To achieve baseline separation of this compound from its protiated form (sinapyl alcohol) and other monolignols.
  • Methodology:
    • Column Screening: Test different C18 columns from various manufacturers, as silica surface chemistry can differ significantly. Also, consider columns with phenyl-hexyl or pentafluorophenyl (PFP) phases for enhanced selectivity towards aromatic compounds.
    • Mobile Phase Optimization: Use a Design of Experiments (DoE) approach. Systematically vary the pH (e.g., 3.0, 5.0, 7.0) of an aqueous buffer (e.g., ammonium formate) and the percentage of organic modifier (e.g., methanol vs. acetonitrile) in the gradient. This helps identify robust conditions [5].
    • Temperature: Evaluate the impact of column temperature (e.g., 25°C, 35°C, 45°C) on resolution and peak shape.
Detailed Protocol: Assessing Deuteration Stability
  • Objective: To confirm the stability of the deuterium label in this compound under various analytical conditions.
  • Methodology:
    • Sample Preparation: Prepare standard solutions using different solvents (e.g., water, methanol, acetonitrile) and buffers at different pH levels.
    • Stress Testing: Incubate the solutions over time (e.g., 0, 6, 24, 48 hours) at both room temperature and 4°C. Analyze them using LC-MS.
    • Data Analysis: Monitor for the formation of a peak corresponding to the protiated (sinapyl alcohol) mass. An increasing protiated signal over time indicates H/D exchange, suggesting the need for stricter control over solvent choice, pH, and analysis timing.

References

sinapyl alcohol-d3 vs sinapyl alcohol metabolic stability

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Fundamental Difference

The key difference lies not in metabolic stability, but in their primary application. The table below summarizes their core characteristics:

Feature Sinapyl Alcohol Sinapyl Alcohol-d3
Primary Role Natural metabolite and monolignol (lignin precursor) [1] [2] [3]. Deuterium-labeled internal standard for analytics [4].
Key Function Incorporated into lignin in plant cell walls; studied for anti-inflammatory properties [1] [4]. Tracer for quantitative analysis via NMR, GC-MS, or LC-MS; not typically studied for its own metabolic fate [4].
Evidence of Metabolic Fate Direct evidence of transport, incorporation into lignin, and anti-inflammatory activity [1] [4]. Used to track the metabolism of the native compound; its own stability is a tool property.

Experimental Context and Indirect Evidence

While direct comparisons are absent, research provides strong indirect evidence about their use.

  • Sinapyl Alcohol in Metabolic Pathways: A 2024 study demonstrated that the Lr34res protein in wheat functions as a transporter for sinapyl alcohol, facilitating its deposition into the cell wall to enhance lignification and disease resistance [1]. This shows the defined metabolic role of the native compound.
  • This compound as a Research Tool: this compound is explicitly described as a "deuterated labeled" compound used as a tracer or internal standard for quantitative analysis [4]. The use of deuterated internal standards is a well-established practice in mass spectrometry to account for variability and accurately measure the concentration of the native compound in a sample. This implies that the deuterated form is stable enough to be used as a calibration benchmark.

Research Implications and Pathways

For your research on metabolic stability, the available data suggests two paths:

  • For Lignin and Plant Biology Research: The focus should be on the metabolism of native sinapyl alcohol. The provided methodology on studying its incorporation into plant cell walls is highly relevant [1] [5].
  • For Drug Development and Pharmacokinetics: If you are investigating sinapyl alcohol as a bioactive compound, your experimental protocol would involve using this compound as an internal standard to accurately quantify the levels and metabolites of native sinapyl alcohol in biological systems [4].

To help visualize the well-documented metabolic pathway of native sinapyl alcohol in plants, see the following pathway. Note that the specific metabolic pathway for this compound in a pharmacological context is not described in the available literature.

G Phenylalanine Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL pCoumaricAcid p-Coumaric Acid CinnamicAcid->pCoumaricAcid C4H FerulicAcid Ferulic Acid pCoumaricAcid->FerulicAcid C3H, COMT SinapicAcid Sinapic Acid FerulicAcid->SinapicAcid F5H SinapylAlcohol Sinapyl Alcohol SinapicAcid->SinapylAlcohol CAD Lignin Lignin SinapylAlcohol->Lignin Peroxidases/Laccases

Summary and Research Guidance

  • Sinapyl alcohol is a natural product with a demonstrated metabolic pathway in plants and reported bioactivity.
  • This compound is a synthetic, deuterium-labeled analog used primarily as a stable internal standard for the quantitative analysis of the native compound.

For a formal comparison guide, you would likely need to generate the metabolic stability data yourself. A robust experimental design would involve:

  • Incubating both compounds with liver microsomes or hepatocytes.
  • Using a detection method like LC-MS/MS.
  • Employing this compound as the internal standard within the assay to accurately quantify the disappearance of the parent sinapyl alcohol over time, thus calculating its intrinsic metabolic stability.

References

Synthesis and Key Characteristics of Deuterated Monolignols

Author: Smolecule Technical Support Team. Date: February 2026

Deuterated monolignols are primarily used as research tools in plant science to track and understand the process of lignin polymerization [1] [2]. The "deuterium switch" is a key concept in drug development, where substituting hydrogen with deuterium in a molecule aims to improve its pharmacokinetic profile by slowing its metabolism [3].

The table below summarizes the synthesis and key characteristics of highly deuterated coniferyl alcohol (coniferyl alcohol-d7) as a representative deuterated monolignol [1]:

Feature Description
Synthesis Goal Create a "silent" monolignol for NMR studies of lignin polymers (Dehydrogenative Polymers, DHP) [1].
Deuteration Positions & Efficiency Methoxy (>99% D), α-position (>99% D), β-position (92% D), γ-position (98% D) [1].

| Key Synthetic Steps | 1. Synthesis of deuterated vanillin (vanillin-d4) from protocatechualdehyde [1]. 2. Modified Knoevenagel–Doebner reaction with deuterated malonic acid (malonic acid-d4) to form ferulic acid-d5 [1]. 3. Luche reduction of ferulic acid-d5 using NaBD4 to produce coniferyl alcohol-d7 [1]. | | Key Outcome in Lignin (DHP) | Signals from the methoxy, α-, and β-positions were effectively silenced in NMR; deuterium at the γ-position was partially lost during polymerization [1]. |

Experimental Insights from In Planta and In Vitro Studies

Research provides insights into how deuterated monolignols behave in biological systems, which relates to their absorption and metabolic fate.

  • Feeding Studies in Trees: When pentadeuterated coniferyl alcohol was fed to growing trees, it was directly incorporated into the lignin polymer. In contrast, its glucosylated form, coniferin, showed a different incorporation pattern, often resulting in the loss of one deuterium atom, particularly in syringyl lignin units [2]. This highlights that the specific molecule administered and the plant's metabolic pathways significantly influence how the deuterated precursor is processed.
  • Metabolic Pathways in Microbes: A study on the bacterium Xanthomonas citri elucidated a complete pathway for catabolizing monolignols like p-coumaryl, coniferyl, and sinapyl alcohols. The research identified specific aryl aldehyde reductases that help the pathogen detoxify reactive aldehyde intermediates generated during monolignol breakdown [4]. This demonstrates the existence of specific enzymatic pathways for metabolizing these compounds.

Rationale for Deuteration in Drug Development

While not specific to monolignols, the general principle of deuteration in pharmaceuticals is to leverage the Deuterium Kinetic Isotope Effect (DKIE). The C-D bond is stronger and slower to break than the C-H bond. When the cleavage of a C-H bond is the rate-limiting step in metabolism, deuteration at that site can slow the drug's metabolic breakdown [3].

The potential benefits of this approach include:

  • Improved Pharmacokinetics: Slower metabolism can lead to a longer half-life, allowing for less frequent dosing [3].
  • Altered Metabolic Pathways: Deuteration can redirect metabolism away from the formation of toxic metabolites [3].
  • Enhanced Safety Profile: By reducing peak metabolite concentrations or avoiding toxic pathways, deuterated drugs may exhibit a better safety profile [3].

This is illustrated in the following pathway:

NonDeuterated Non-deuterated Drug Metabolism Enzymatic Metabolism (CYP450) NonDeuterated->Metabolism  Fast Rate (kH) Deuterated Deuterated Drug Deuterated->Metabolism  Slower Rate (kD) ActiveDrug Active Drug Metabolism->ActiveDrug Maintained Therapeutic Effect InactiveMetab Inactive Metabolite Metabolism->InactiveMetab ToxicMetab Toxic Metabolite Metabolism->ToxicMetab Reduced Formation

How to Approach a Full PK Comparison

Based on the search results, a direct, comprehensive PK comparison table between deuterated and non-deuterated monolignols is not available in the public domain. The existing data is fragmented across different studies with disparate goals. To build a complete profile, you would need to look for or generate data on the following parameters for both forms:

Parameter Description
Absorption Bioavailability and rate of entry into the systemic circulation or target tissue.
Distribution Volume of distribution and ability to cross relevant barriers (e.g., plant cell walls, cellular membranes).
Metabolism Metabolic half-life, identification of major metabolites, and enzymes involved (e.g., peroxidases, laccases, CYP450s).
Excretion Routes and rates of elimination from the system.
Receptor Binding Potency, efficacy, and selectivity for the target receptor or enzyme.

The current scientific literature firmly establishes deuterated monolignols as valuable tools for probing biosynthetic pathways. While the general PK principles of deuteration are well-known in drug discovery, their specific application to monolignols for pharmaceutical purposes remains an area requiring further targeted research.

References

sinapyl alcohol-d3 coniferyl alcohol comparison

Author: Smolecule Technical Support Team. Date: February 2026

Basic Properties and Functional Comparison

The table below summarizes the core characteristics of sinapyl and coniferyl alcohol, the two most common monolignols in dicot plants [1] [2].

Feature Sinapyl Alcohol Coniferyl Alcohol
Basic Role Monolignol, precursor to Syringyl (S) lignin units [3] [2] Monolignol, precursor to Guaiacyl (G) lignin units [3] [2]
Chemical Structure Aromatic ring with two methoxy groups (-OCH₃) at positions 3 and 5 [4] Aromatic ring with one methoxy group (-OCH₃) at position 3 [4]
Lignin Units Derived Syringyl (S) [3] [2] Guaiacyl (G) [3] [2]
Key Biosynthetic Enzyme Ferulate 5-Hydroxylase (F5H) / Caffeic Acid O-Methyltransferase (COMT) [5] Caffeic Acid O-Methyltransferase (CcOAMT) [5]
Notable Functions Major lignin monomer; transported by LR34 protein in wheat, enhancing disease resistance [3] Major lignin monomer; acts as a signaling molecule to feedback-regulate the phenylpropanoid pathway [6]

Experimental Data and Key Findings

Recent research has revealed distinct and specific roles for these two monolignols beyond their function as polymer building blocks.

Aspect Sinapyl Alcohol Coniferyl Alcohol
Transport Mechanism In wheat, the broad-spectrum disease resistance gene Lr34 (an ABC transporter) directly transports sinapyl alcohol. This transport enhances cell wall lignification, creating a barrier against fungal penetration [3]. Research highlighted in the search results focuses on its role as a signaling molecule rather than a specific transport mechanism [6].
Regulatory Role No direct regulatory signaling role is described in the provided search results. Functions as a signaling molecule that induces the expression of Kelch repeat F-box (KFB) proteins. These KFBs mediate the degradation of phenylalanine ammonia-lyase (PAL), the entry-point enzyme into the phenylpropanoid pathway, creating a feedback loop [6].
Enhancement of Function The disease resistance conferred by Lr34 can be synergistically enhanced by co-expressing the TaCOMT-3B gene, which is responsible for sinapyl alcohol biosynthesis [3]. The provided search results do not describe a similar synergistic enhancement for coniferyl alcohol's functions.

Experimental Protocols

For researchers looking to work with these compounds, here are methodologies for their preparation and handling.

  • Simplified Chemical Preparation: A straightforward protocol exists for preparing coniferyl and sinapyl alcohols from their commercially available aldehyde precursors (coniferaldehyde and sinapaldehyde). The method uses borohydride exchange resin in methanol, which is a highly regioselective reduction reaction accessible to researchers without extensive synthetic chemistry expertise [7].

  • Synthesis of Deuterated Coniferyl Alcohol: For NMR studies where "silencing" the signals of the monolignol is required, a synthesis for highly deuterated coniferyl alcohol (coniferyl alcohol-d7) has been established. The process involves:

    • Synthesis of deuterated vanillin from protocatechualdehyde, introducing deuterium at the methoxy and formyl groups.
    • A novel Knoevenagel–Doebner reaction using ammonium sulfate instead of aniline/piperidine to avoid H/D exchange, coupling deuterated vanillin with deuterated malonic acid to form ferulic acid-d5.
    • Reduction of the acid to the alcohol using NaBD4 under Luche conditions to produce coniferyl alcohol-d7 with high deuteration efficiency [8].

Biological Pathways and Mechanisms

The following diagrams illustrate the distinct biological roles and experimental workflows for sinapyl and coniferyl alcohol, based on the latest research.

G cluster_sinapyl Sinapyl Alcohol (Disease Resistance) cluster_coniferyl Coniferyl Alcohol (Pathway Regulation) SA Sinapyl Alcohol (Biosynthesized by TaCOMT-3B) Lr34 LR34 Protein (ABC Transporter) SA->Lr34 Transport Lignin Enhanced Cell Wall Lignification Lr34->Lignin Mediates Deposition Resistance Broad-Spectrum Disease Resistance Lignin->Resistance Physical Barrier CA Coniferyl Alcohol KFB Induces KFB Gene Expression CA->KFB PAL PAL Enzyme (Entry Point to Pathway) KFB->PAL Targets for Degradation Ubiquitin-Mediated Degradation PAL->Degradation Feedback Feedback Regulation of Lignin Biosynthesis Degradation->Feedback

Key Takeaways for Researchers

  • For Enhancing Plant Defense: Targeting the sinapyl alcohol biosynthesis and transport pathway (e.g., through genes like Lr34 and TaCOMT-3B) presents a promising strategy for engineering crops with durable, broad-spectrum disease resistance [3].
  • For Metabolic Engineering: The feedback inhibition mechanism triggered by coniferyl alcohol is a critical factor to consider when attempting to manipulate lignin biosynthesis in plants, as the pathway actively regulates its own flux [6].
  • For Analytical Studies: The established synthesis of deuterated coniferyl alcohol is a powerful tool for using NMR to study lignin polymerization without signal interference from the precursor itself [8].

References

Key Experimental Evidence for Sinapyl Alcohol Transport

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core experimental findings that validate the transport function of Lr34.

Experimental Approach Key Findings Implications for Lr34 Function
Yeast Accumulation & Efflux Assays [1] [2] [3] Directly demonstrated that the LR34 protein transports sinapyl alcohol in a yeast model system. Confirms Lr34's biochemical role as a transporter for a major monolignol (sinapyl alcohol).
Transcriptome & Metabolite Profiling [1] [2] The lignin biosynthetic pathway was suppressed in lr34 mutant wheat lines. Indicates that Lr34 is essential for the full operation of the lignification pathway.
Cell Wall Phenotype Analysis [1] [3] Wheat lines with the resistant allele (Lr34res) had thicker cell walls and showed enhanced resistance to fungal penetration compared to mutant lines. Links the transport function to a tangible, reinforced physical barrier against pathogens.
Sinapyl Alcohol Sensitivity [1] lr34 mutant lines were found to be hypersensitive to sinapyl alcohol. Suggests a disruption in the normal transport or metabolism of this compound when Lr34 is absent.

Detailed Experimental Protocols

For researchers interested in methodology, here are the key experimental approaches used in these studies.

  • Yeast-Based Transport Assays: The Lr34 protein was expressed in yeast cells. Accumulation and efflux assays were then performed using sinapyl alcohol to directly observe and measure the transport capability of the Lr34 protein across membranes [1] [2] [3].
  • Genetic and VIGS Validation: The role of Lr34 in lignification was further confirmed through Virus-Induced Gene Silencing (VIGS) and by creating wheat lines with mutations in the Lr34 gene. These methods allowed researchers to observe the consequences of a non-functional Lr34 protein, including reduced lignin biosynthesis and increased fungal susceptibility [1] [2].
  • Synergistic Gene Interaction: Experiments showed that the disease resistance conferred by Lr34 could be enhanced by co-expressing the TaCOMT-3B gene, which is responsible for the biosynthesis of sinapyl alcohol. This synergy provides strong, indirect genetic evidence for the functional relationship between sinapyl alcohol production and its transport by Lr34 [1] [2] [3].

Lr34's Role in Defense Lignification

The experimental data supports a model where Lr34 contributes to disease resistance by supplying a key monomer for strengthening the plant's cell walls. The diagram below illustrates this mechanism and the experimental workflow used to validate it.

cluster_pathway Lr34-Mediated Defense Lignification Pathway cluster_validation Key Experimental Validation Cytoplasm Cytoplasm Lr34_Transporter Lr34 ABC Transporter Cytoplasm->Lr34_Transporter CellWall CellWall TaCOMT TaCOMT -3 -3 B B Gene Gene , fillcolor= , fillcolor= Biosynthesis Sinapyl Alcohol Biosynthesis Biosynthesis->Lr34_Transporter Produces Lr34_Transporter->CellWall Lignin Cell Wall Lignification Lr34_Transporter->Lignin Transports Barrier Fungal Penetration Barrier Lignin->Barrier Strengthens TaCOMT_3B TaCOMT_3B TaCOMT_3B->Biosynthesis Yeast Yeast Yeast->Lr34_Transporter Confirms Function Transport Transport Assays Assays Mutants lr34 Mutant Analysis Mutants->Barrier Validates Phenotype VIGS VIGS & Gene Expression VIGS->Lr34_Transporter Genetic Evidence

Research Implications and Future Directions

The validation of Lr34's role opens several promising avenues for agricultural science:

  • Durable Disease Resistance: This discovery confirms a mechanism that is effective against multiple fungal pathogens (leaf rust, stripe rust, stem rust, powdery mildew) [1] [4]. This broad-spectrum, durable resistance is highly valuable for breeding programs.
  • Novel Breeding Strategy: The synergy between Lr34 and TaCOMT-3B suggests that stacking a transporter gene with a biosynthetic gene can amplify resistance traits [1] [2]. This provides a new genetic strategy for enhancing crop resilience.
  • Foundation for Further Research: The findings raise new questions about whether Lr34 transports other substrates and how its function is conserved across different crop species like barley, rice, and maize [5].

References

sinapyl alcohol-d3 isotopic purity analysis methods

Author: Smolecule Technical Support Team. Date: February 2026

General Methods for Isotopic Purity Analysis

Although specific data for Sinapyl alcohol-d3 is unavailable, the analysis of isotopic purity for deuterated compounds like this one typically relies on a few established techniques. The table below summarizes these common methods.

Method Typical Application Reported Data for this compound
Nuclear Magnetic Resonance (NMR) Confirming deuterium incorporation at specific molecular sites; qualitative and quantitative analysis. Not available in search results.
Gas Chromatography-Mass Spectrometry (GC-MS) / Liquid Chromatography-Mass Spectrometry (LC-MS) Detecting and quantifying the amount of the labeled compound; assessing chemical and isotopic purity. Not available in search results.
Isotope Ratio Mass Spectrometry (IRMS) Providing high-precision measurement of isotope ratios at natural abundance or low enrichment levels. Not available in search results.

The supplier, MedChemExpress (MCE), lists the product for use as a tracer or internal standard in NMR, GC-MS, or LC-MS but does not provide the underlying experimental data or specific protocols for these analyses [1].

Suggested Approach for Obtaining Information

For a research and development context, here are some steps you can take to gather the necessary information:

  • Conduct a Broader Literature Review: Search scientific databases (e.g., SciFinder, Reaxys, PubMed) for research articles on the analysis of similar deuterated lignin monomers or compounds. Methodologies from these studies can often be adapted.
  • Contact the Manufacturer Directly: Inquire with MedChemExpress for a certificate of analysis (CoA) for this compound. A CoA should contain detailed information on isotopic purity as measured by the vendor. You can also ask if they can share any application notes or methodological details.
  • Adapt General Protocols: While not specific to this compound, established sample preparation and data acquisition protocols for GC-MS or LC-MS can be applied. For example, one study used a MonoSpin extraction kit and GC-MS/MS to detect similar psychoactive compounds in serum, which involved solid-phase extraction and multiple reaction monitoring (MRM) for high sensitivity and specificity [2]. Another review discusses the principles of using stable isotope analysis, where results are expressed in δ values calculated from mass spectrometry data [3].

Conceptual Workflow for Analysis

Below is a general workflow that could be applied to determine the isotopic purity of a compound like this compound, integrating the analytical methods mentioned.

start Sample Preparation sp1 Solubilization start->sp1 sp2 Purification (Solid-Phase Extraction) sp1->sp2 sp3 Derivatization (if required) sp2->sp3 am Analytical Measurement sp3->am Sample Ready m1 NMR Spectroscopy am->m1 m2 GC-MS or LC-MS Analysis m1->m2 m3 Data Acquisition (e.g., MRM mode) m2->m3 da Data Analysis m3->da Raw Data d1 Spectra Interpretation da->d1 d2 Isotopic Purity Calculation d1->d2 d3 Validation d2->d3

References

comparing sinapyl alcohol derivatives cytotoxicity

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity of Sinapyl Alcohol Derivatives

Compound Name Source / Type Cancer Cell Line(s) Tested IC₅₀ Value Key Structural Features
Geranyloxysinapyl alcohol (1) [1] Natural product from Ligularia nelumbifolia KB 3.0 μM Geranyloxy substituent
Dichrocephol A (1) [2] Natural product from Dichrocephala benthamii HeLa 14.8 μM 2R-methylbutyryloxy group at C-4
Dichrocephol B (2) [2] Natural product from Dichrocephala benthamii HeLa 51.6 μM Isopentanoyloxy group at C-4, acetate at C-9
Dichrocephol C (3) [2] Natural product from Dichrocephala benthamii HeLa 81.6 μM 2R-methylbutyryloxy group at C-4, acetate at C-9
Synthetic Allylic Alcohols (Series 13) [1] Synthetic derivatives PC-3, CNE, KB, A549, BEL-7404, HeLa "Significant cytotoxicity" Allylic alcohol side chain
Synthetic Allylic Aldehydes (Series 14) [1] Synthetic derivatives PC-3, CNE, KB, A549, BEL-7404, HeLa "Significant cytotoxicity" Allylic aldehyde side chain
Demethyl sinapyl alcohol derivative (19) [1] Synthetic derivative Multiple human tumor lines "Significant cytotoxicity" Lack of methyl groups on O3 and O5

Experimental Protocols for Cytotoxicity Assessment

The primary methodology used to generate the data in the studies cited is the MTT assay, a standard colorimetric test for measuring cell metabolic activity and, by extension, cell viability and proliferation [1] [2].

  • Cell Culture: Human tumor cell lines are cultured in appropriate media under standard conditions (37°C, 5% CO₂) [1].
  • Compound Treatment: Cells are seeded in plates and treated with various concentrations of the sinapyl alcohol derivatives [1].
  • Viability Measurement: After an incubation period, MTT solution is added. Living cells convert MTT to purple formazan crystals. The crystals are dissolved, and the optical density (OD) of the solution is measured spectrophotometrically, often at 570 nm [1]. The degree of OD reduction correlates with the level of cytotoxic activity.
  • Data Analysis: The IC₅₀ value (the concentration required to inhibit cell growth by 50%) is calculated from the dose-response curves [1].

Structure-Activity Relationships (SAR) Analysis

The research indicates that specific structural modifications significantly influence cytotoxic potency. The following diagram illustrates the core structure and key modification sites that dictate activity.

Key Structural Modification Sites in Sinapyl Alcohol Derivatives Core Core Sinapyl Alcohol Structure Site1 C-9 Terminal Group (Alcohol vs. Aldehyde vs. Ester) Core->Site1  Modifies Site2 C-4 Acyl Group (Chain Type & Stereochemistry) Core->Site2  Modifies Site3 Aromatic Ring Methoxy Groups (O3 & O5 Methylation) Core->Site3  Modifies Potency Cytotoxic Potency Site1->Potency Site2->Potency Site3->Potency

The SAR analysis reveals several critical trends [1] [2]:

  • C-9 Terminal Group: Converting the terminal group at the C-9 position of the side chain into an allylic alcohol (series 13) or aldehyde (series 14) significantly enhances cytotoxicity compared to ethyl ester derivatives (series 11), which are unfavorable for activity [1].
  • C-4 Acyl Group: The nature of the ester substituent at the C-4 position of the aromatic ring is critical. The specific chain type (e.g., 2-methylbutyryl vs. isopentanoyl) and its stereochemistry (e.g., R-configuration in Dichrocephols A and C) influence potency [2].
  • Aromatic Ring Methoxy Groups: The methyl groups on the ring oxygens (O3 and O5) are not essential for cytotoxicity, as the demethylated derivative (compound 19) still showed significant activity. This suggests potential for further modification at these sites [1].

Conclusion for Research and Development

References

deuterated monolignol tracer efficiency assessment

Author: Smolecule Technical Support Team. Date: February 2026

Tracer Performance Comparison

The table below summarizes the key characteristics and experimental evidence for two primary tracer types used in lignin research.

Tracer Type Core Function & Assessment Key Experimental Data & Efficiency Validated In

| Deuterated Monolignols (e.g., Coniferyl alcohol-d7) | NMR Signal Silencing: Replaces hydrogen with deuterium at specific molecular positions to suppress background signals in NMR analysis, allowing observation of "seed" compounds during dehydrogenative polymer (DHP) formation. [1] | Deuteration Efficiency: Methoxy: >99%D; α-position: >99%D; β-position: 92%D; γ-position: 98%D. [1] NMR Suppression: Deuterium at methoxy, α-, and β-positions was highly retained in the DHP, effectively suppressing their NMR signals. [1] | In vitro synthesis of Dehydrogenative Polymers (DHPs). [1] | | Fluorescence-Tagged Monolignols (e.g., Coumarin/NBD conjugates) | Visualization: Tags monolignols with fluorogenic dyes (DMAC, NBD) to enable direct visualization of lignification in live plant tissues via fluorescence microscopy. [2] | Incorporation Specificity: Probes were incorporated into lignifying cell walls in a highly specific manner, distinguishable from pre-existing lignin and other wall components. [2] Photophysical Data: Exhibits defined absorption/emission maxima and quantum yields (e.g., NBD-labeled: λ~ab~ 460 nm, λ~em~ 526 nm, Φ~f~ ~0.17). [2] | In vivo feeding experiments in live stems of Arabidopsis thaliana and Pinus radiata. [2] |

Experimental Protocols for Key Assessments

Here are the detailed methodologies for the critical experiments cited in the literature.

For Deuterated Monolignols (NMR Silencing Assay) [1]
  • Synthesis of Coniferyl alcohol-d7: The process involves several key steps to achieve high deuteration efficiency.

    • Deuterated Vanillin Synthesis: Protocatechualdehyde is selectively benzylated. A CD3 group is introduced using CD3OTs. The formyl group's hydrogen is substituted with deuterium using an N-heterocarbene catalyst and D2O as a deuterium source, achieving >99% deuteration. Final deprotection is performed with trifluoromethanesulfonic acid (TfOH).
    • Deuterated Ferulic Acid Synthesis: Malonic acid is deuterated by repeated treatment in D2O at elevated temperature (achieving ~97.7%D efficiency). A modified Knoevenagel–Doebner reaction is then performed using deuterated vanillin, deuterated malonic acid, and deuterated ammonium sulfate ((ND4)2SO4) as a catalyst to avoid proton exchange, yielding ferulic acid-d5.
    • Reduction to Alcohol: Ferulic acid-d5 is reduced to coniferyl alcohol-d7 using sodium borodeuteride (NaBD4) activated by oxalyl chloride ((COCl)2) in N-methylpyrrolidone (NMP) (Luche reduction).
  • DHP Preparation and NMR Analysis:

    • Polymerization: A dehydrogenative polymer (DHP) is prepared in vitro using only the synthesized coniferyl alcohol-d7 as the monomer substrate.
    • Analysis: The resulting DHP is analyzed using 1H NMR and Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy. The spectra are directly compared to those of a DHP made from non-deuterated coniferyl alcohol to assess the silencing of signals from the deuterated positions.
For Fluorescence-Tagged Monolignols (In Vivo Incorporation Assay) [2]
  • Synthesis of Fluorescence Probes:

    • Commercially available hydroxycinnamic acids (e.g., ferulic acid) are converted into γ-carboxymethylated monolignol precursors through γ-selective reductions and alkylations.
    • These precursors are conjugated with fluorophores (DMAC or NBD) that are pre-derivatized with an ethylenediamine linker. The conjugation is achieved via carbodiimide-promoted amide coupling.
  • Plant Feeding and Visualization:

    • Feeding: The fluorescence-tagged monolignol probes are fed to live plant stems (e.g., of Arabidopsis thaliana) via the transpiration stream.
    • Incubation & Imaging: After a feeding period, plant tissues are examined directly using fluorescence microscopy. The specific localization of the fluorescence signal within the cell walls indicates where the probes have been incorporated into the lignin polymer during the feeding period.

Experimental Workflow for Deuterated Tracer Assessment

The diagram below outlines the logical sequence and key decision points for evaluating deuterated monolignol tracers.

G Start Start: Assess Deuterated Monolignol Tracer Step1 Synthesize Deuterated Monolignol Start->Step1 Step2 Prepare Deuterated Polymer (DHP) Step1->Step2 Step3 Acquire NMR Spectrum (1H, HSQC) Step2->Step3 Step4 Compare with Control (Non-deuterated DHP) Step3->Step4 Step4->Step1 Signals not suppressed Step5 Quantify Signal Suppression Step4->Step5 Signals suppressed Step6 Evaluate Deuteration Efficiency & Retention Step5->Step6 Result Result: Tracer Efficiency for NMR Silencing Step6->Result

Research Context and Alternatives

It is important to understand that the "efficiency" of a tracer is defined by its specific application. The two types of tracers profiled serve fundamentally different purposes and thus are assessed using different metrics.

  • Deuterated Tracers are valued for their "invisibility" in NMR, which is crucial for elucidating biochemical pathways without interference. Their efficiency is measured by the degree of deuteration and subsequent signal suppression. [1]
  • Fluorescence-Tagged Tracers are valued for their "visibility" under microscopy, enabling spatial and temporal visualization of processes in live systems. Their efficiency is measured by successful incorporation and a clear signal against the background. [2]

One study also highlights a critical consideration for deuterated tracers: deuterium retention varies by molecular position. While deuteration at the methoxy, α-, and β-positions is highly stable during polymerization, a portion of the deuterium at the γ-position can be lost through the reaction, which must be accounted for in quantitative models. [1]

References

sinapyl alcohol-d3 bioorthogonal chemistry validation

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Established Bioorthogonal Reactions

To support your research, here is a comparison of well-known bioorthogonal reaction types. You can use this as a reference model for when data on sinapyl alcohol-d3 becomes available.

Table 1: Key Bioorthogonal Reaction Types and Their Characteristics

Reaction Name Reactive Pair Key Mechanism / Feature Typical Rate Constant (k, M⁻¹s⁻¹) Primary Considerations Common Applications
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [1] [2] [3] Azide & Terminal Alkyne Cu(I) catalyst forms 1,2,3-triazole [2]. ~10² to 10³ (with optimized ligands) [2] Copper cytotoxicity limits live-cell use; requires catalyst [1] [3]. Bioconjugation; radiotracer synthesis; material science [1] [3].
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) [1] [2] [3] Azide & Cyclooctyne Ring strain in cyclooctyne accelerates reaction; metal-free [1] [2]. 10⁻³ to 10⁰ (varies with cyclooctyne type) [4] [2] Cyclooctyne precursors can be hydrophobic and synthetically complex [2] [3]. Live-cell imaging; cell surface labeling; in vivo applications [1] [2].
Inverse Electron-Demand Diels-Alder (IEDDA) [5] [4] [3] Tetrazine & Strained Alkene/Alkyne Fastest bioorthogonal reaction; often fluorogenic [5] [4]. 10⁰ to 10⁵ [4] Tetrazines can be unstable or exhibit off-target reactivity with proteome [4] [6]. Super-resolution microscopy; pretargeted imaging; multi-color labeling [5] [3].
Staudinger Ligation [7] [1] [4] Azide & Phosphine Phosphine reacts with azide, forming an amide bond after intramolecular rearrangement [7] [1]. 10⁻⁴ to 10⁻² [4] Slow kinetics; phosphines can be air-sensitive and oxidize in vivo [1] [4]. Early cell surface labeling; protein modification in lysates [7] [1].
Oxime/Hydrazone Ligation [7] [8] [1] Aldehyde/Ketone & Aminoxy/Hydrazide Forms oxime or hydrazone linkage; aniline catalyst allows neutral pH [8] [1]. ~10⁻¹ to 10² (catalyst-dependent) [8] Slow without catalysis; optimal at acidic pH (pH 5-6); carbonyls can be metabolically present [8] [1]. Protein labeling at N-terminus; cell surface remodeling [7] [8].

General Framework for Bioorthogonal Validation

Should you obtain a sample of this compound, validating its bioorthogonal utility would involve a series of standard experiments. The diagram below outlines a potential high-level workflow for this validation.

A Step 1: Handle Incorporation B Step 2: Orthogonality Test A->B A1 Metabolic incorporation or chemical synthesis A->A1 C Step 3: Kinetic Profiling B->C B1 Incubate with complex biological mixtures B->B1 D Step 4: Live-Cell Validation C->D C1 Measure reaction rate with partner probe C->C1 E Step 5: Application D->E D1 Assess toxicity and labeling efficiency D->D1 E1 e.g., Imaging, Protein Pull-down E->E1

Here are detailed methodologies for the key experiments outlined above:

  • Kinetic Assay (Step 3)

    • Objective: Determine the second-order rate constant (k₂) for the reaction.
    • Protocol: Prepare solutions of the bioorthogonal handle (e.g., this compound) and its reaction partner (e.g., a tetrazine dye) at varying concentrations in a physiologically relevant buffer (e.g., PBS, pH 7.4). Use a stopped-flow spectrometer or monitor the reaction in real-time via UV-Vis or fluorescence spectroscopy if the probe is fluorogenic. Plot the concentration of the product over time and fit the data to a second-order kinetic model to calculate k₂ [8] [4]. Faster rates (higher k₂) are generally more desirable for efficient labeling at low concentrations.
  • Orthogonality and Specificity Test (Step 2)

    • Objective: Confirm the reaction does not occur with native cellular components.
    • Protocol: Incubate the bioorthogonal handle with a complex mixture of biological nucleophiles and electrophiles, such as cell lysate or serum. After incubation, analyze the mixture by mass spectrometry (MS) or SDS-polyacrylamide gel electrophoresis (SDS-PAGE) to detect any nonspecific adduct formation. A clean profile indicates high bioorthogonality [4] [6]. Recent studies highlight the importance of specifically checking for off-target reactivity with amino acids like lysine and cysteine [6].
  • Live-Cell Labeling (Step 4)

    • Objective: Validate functionality in a live, biologically relevant system.
    • Protocol: Incorporate the handle into living cells, either metabolically (if designed as a metabolic reporter) or via other delivery methods. After washing, treat the cells with a cell-permeable, fluorescent probe carrying the complementary bioorthogonal group. Use fluorescence microscopy or flow cytometry to visualize and quantify the labeling specificity and efficiency. Always include controls (e.g., cells without the handle) to account for background signal [5] [2]. Concurrently, perform cell viability assays (e.g., MTT assay) to ensure the handle and the reaction conditions are not cytotoxic [2].

References

×

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

213.10803916 Da

Monoisotopic Mass

213.10803916 Da

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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